3,5,6-Trifluoropyridin-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,5,6-trifluoropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEJHBNYXQTAKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00500777 | |
| Record name | 3,5,6-Trifluoropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3534-50-7 | |
| Record name | 3,5,6-Trifluoropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3,5,6-Trifluoropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3,5,6-Trifluoropyridin-2-amine (CAS No. 3534-50-7), a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. This document details its physicochemical properties, spectroscopic characteristics, and reactivity. Additionally, it outlines a representative synthesis protocol and discusses its potential applications in drug discovery, supported by visualizations of key chemical processes.
Chemical Properties
This compound is a trifluorinated aminopyridine. The presence of three fluorine atoms significantly influences the electron distribution within the pyridine ring, impacting its reactivity and physicochemical properties.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 3534-50-7 |
| Molecular Formula | C₅H₃F₃N₂ |
| Molecular Weight | 148.09 g/mol |
| Boiling Point | 176.4 °C |
| Density | 1.517 g/cm³ |
| Flash Point | 60.5 °C |
| Melting Point | Data not available |
| Solubility | Data not available |
Spectroscopic Data
While specific experimental spectra for this compound are not widely published, its expected spectroscopic characteristics can be predicted based on its structure and the general principles of spectroscopic analysis for amines and fluorinated pyridines.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be simple, showing a signal for the single aromatic proton and a broad signal for the two amine protons. The aromatic proton's chemical shift will be influenced by the deshielding effects of the fluorine atoms and the pyridine nitrogen. The amine protons will likely appear as a broad singlet, and their chemical shift can be concentration-dependent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be significantly affected by the attached fluorine and nitrogen atoms. The carbon atoms bonded to fluorine will exhibit C-F coupling.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine group, typically in the region of 3300-3500 cm⁻¹. Other significant peaks will include C-F stretching vibrations and C=N and C=C stretching vibrations of the pyridine ring.
Mass Spectrometry
The mass spectrum will show a molecular ion peak (M⁺) at m/z 148. The fragmentation pattern will likely involve the loss of small molecules such as HCN and HF, which is characteristic of pyridine and fluorinated compounds.
Experimental Protocols
Synthesis of this compound
A potential method for the synthesis of this compound is through the amination of a polyfluorinated pyridine precursor. A representative experimental protocol, adapted from literature on the synthesis of similar compounds, is provided below.[1]
Reaction:
2,3,5,6-Tetrafluoropyridine + NH₃(aq) → this compound
Procedure:
-
In a high-pressure autoclave, place 2,3,5,6-tetrafluoropyridine.
-
Add an excess of aqueous ammonia.
-
Seal the autoclave and heat the reaction mixture to 50 °C with stirring.
-
Maintain the temperature and pressure for several hours while monitoring the reaction progress by GC-MS.
-
After the reaction is complete, cool the autoclave to room temperature and cautiously vent the ammonia.
-
Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
References
Synthesis of 3,5,6-Trifluoropyridin-2-amine from 2,3,5,6-Tetrafluoropyridine: A Technical Guide
Introduction
The synthesis of 3,5,6-trifluoropyridin-2-amine from 2,3,5,6-tetrafluoropyridine is a key transformation in the production of fluorinated pyridine derivatives, which are important intermediates in the development of pharmaceuticals and agrochemicals. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, where an amino group displaces a fluorine atom on the highly electrophilic tetrafluoropyridine ring. The presence of multiple electron-withdrawing fluorine atoms and the ring nitrogen atom activates the pyridine ring towards nucleophilic attack. This guide provides a comprehensive overview of the synthesis, including reaction conditions, a detailed experimental protocol, and a visual representation of the reaction pathway.
Reaction Data Summary
The synthesis of this compound from 2,3,5,6-tetrafluoropyridine is typically achieved by reaction with aqueous ammonia under elevated temperature and pressure. The following table summarizes the key quantitative data for this transformation as described in the literature.
| Parameter | Value | Reference |
| Reactant | 2,3,5,6-Tetrafluoropyridine | [1] |
| Reagent | Aqueous Ammonia | [1] |
| Temperature | 50°C | [1] |
| Pressure | High Pressure (exact value not specified in available literature) | [1] |
| Product | This compound | [1] |
Note: While the primary literature indicates the use of high pressure, the specific pressure is not detailed in the available documentation. Such reactions are often carried out in a sealed autoclave to reach the necessary conditions.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound from 2,3,5,6-tetrafluoropyridine. This protocol is based on established methods for the amination of polyfluorinated pyridines.[1]
Materials:
-
2,3,5,6-Tetrafluoropyridine
-
Aqueous ammonia (e.g., 28-30% solution)
-
Deionized water
-
Ethyl acetate (or other suitable organic solvent for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate
-
High-pressure autoclave with stirring and temperature control
Procedure:
-
Reaction Setup: In a suitable high-pressure autoclave, charge 2,3,5,6-tetrafluoropyridine and a stoichiometric excess of aqueous ammonia. The exact molar ratio may need to be optimized, but a significant excess of ammonia is typically used to drive the reaction to completion.
-
Reaction Conditions: Seal the autoclave and begin stirring. Heat the reaction mixture to 50°C. The pressure inside the vessel will increase due to the heating of the aqueous ammonia solution. Maintain the temperature for a sufficient period to ensure complete conversion of the starting material. Reaction times can vary and should be monitored by a suitable analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC) if possible.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature. Carefully vent the excess ammonia pressure in a well-ventilated fume hood.
-
Extraction: Transfer the reaction mixture to a separatory funnel. If a precipitate of the product has formed, it may be collected by filtration. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine all organic extracts.
-
Drying and Concentration: Wash the combined organic extracts with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by standard techniques such as recrystallization or column chromatography to obtain the final product of high purity.
Reaction Pathway Visualization
The following diagram illustrates the nucleophilic aromatic substitution of 2,3,5,6-tetrafluoropyridine with ammonia to yield this compound.
Caption: Reaction scheme for the synthesis of this compound.
References
Spectroscopic Profile of 3,5,6-Trifluoropyridin-2-amine: A Predictive Technical Guide
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3,5,6-Trifluoropyridin-2-amine. These predictions are derived from the analysis of related fluorinated aminopyridines and general spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |
| ¹H | 4.5 - 5.5 | br s | - | -NH ₂ |
| 7.0 - 7.5 | ddd | J(H,F) ≈ 8-10, J(H,F) ≈ 2-4 | H-4 | |
| ¹³C | ~158 (d) | d | ¹J(C,F) ≈ 240-260 | C -F |
| ~155 (d) | d | ¹J(C,F) ≈ 230-250 | C -F | |
| ~145 (d) | d | ¹J(C,F) ≈ 220-240 | C -F | |
| ~140 | m | - | C -NH₂ | |
| ~115 (ddd) | ddd | ²J(C,F) ≈ 20-30, ²J(C,F) ≈ 10-20 | C -H | |
| ¹⁹F | -80 to -100 | m | - | F-6 |
| -120 to -140 | m | - | F-5 | |
| -160 to -180 | m | - | F-3 |
br s = broad singlet, d = doublet, ddd = doublet of doublet of doublets, m = multiplet
Infrared (IR) Spectroscopy
Table 2: Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3450 - 3300 | Medium | N-H stretching (asymmetric & symmetric) |
| 1640 - 1600 | Medium | N-H bending (scissoring) |
| 1600 - 1450 | Medium-Strong | Aromatic C=C and C=N stretching |
| 1350 - 1250 | Strong | C-N stretching (aromatic amine) |
| 1250 - 1000 | Very Strong | C-F stretching |
| 900 - 650 | Medium-Strong | N-H wagging |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data
| m/z | Predicted Relative Abundance | Assignment |
| 148 | High | [M]⁺ (Molecular Ion) |
| 149 | Moderate | [M+1]⁺ (Isotope Peak) |
| 129 | Moderate | [M - F]⁺ |
| 121 | Moderate | [M - HCN]⁺ |
| 102 | Moderate | [M - HF - HCN]⁺ |
Experimental Protocols
The following are general experimental protocols for obtaining spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Use the same sample as for ¹H NMR.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A 90° pulse angle and a longer relaxation delay (e.g., 2-5 seconds) are typically used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required.
-
Process and reference the spectrum similarly to the ¹H spectrum, using the solvent signal as a reference.
-
-
¹⁹F NMR Acquisition:
-
Use the same sample.
-
Acquire a one-dimensional ¹⁹F NMR spectrum. A broad spectral width may be necessary initially to locate the signals.[1]
-
Proton decoupling can be applied to simplify the spectra.
-
Reference the spectrum to an external or internal fluorine standard (e.g., CFCl₃).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Attenuated Total Reflectance (ATR) Method:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Clean the crystal and anvil thoroughly after the measurement.
KBr Pellet Method:
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Electrospray Ionization (ESI) Method:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water.[2] A small amount of a volatile acid (e.g., formic acid) may be added to promote protonation for positive ion mode.[2]
-
Infusion: The sample solution can be directly infused into the mass spectrometer's ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in the desired mass range. For an initial analysis, a wide scan range (e.g., m/z 50-500) is appropriate.
-
Tandem MS (MS/MS): To obtain fragmentation information, perform a product ion scan by selecting the molecular ion peak ([M+H]⁺) in the first mass analyzer and scanning the fragments in the second mass analyzer after collision-induced dissociation (CID).
Visualizations
Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic analysis.
Chemical Structure and Key Spectroscopic Features
Caption: Key structural features and their predicted spectroscopic signals.
References
A Technical Guide to the Solubility of 3,5,6-Trifluoropyridin-2-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3,5,6-Trifluoropyridin-2-amine, a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. Given the limited availability of quantitative solubility data in public literature, this document outlines a standardized experimental protocol for determining the solubility of this compound in various organic solvents. Furthermore, a logical workflow for this procedure is presented visually to aid in experimental design and execution.
Introduction
This compound is a key building block in the synthesis of a range of functional molecules. Its solubility in different organic solvents is a critical parameter influencing reaction kinetics, purification processes such as crystallization, and formulation development. A thorough understanding of its solubility profile is essential for optimizing synthetic routes and developing robust, scalable manufacturing processes. This guide provides a standardized methodology for researchers to determine the precise solubility of this compound in solvents relevant to their work.
Physicochemical Properties of this compound
| Property | Value |
| Synonyms | 2-Amino-3,5,6-trifluoropyridine |
| Molecular Formula | C₅H₃F₃N₂ |
| Molecular Weight | 148.09 g/mol |
| Appearance | Solid (form may vary) |
| Melting Point | Not readily available in public sources |
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly accessible literature. The structural features of the molecule, including the presence of a polar amine group and a fluorinated pyridine ring, suggest that its solubility will be highly dependent on the polarity of the solvent. The general principle of "like dissolves like" can be a useful starting point for solvent selection.[1]
To address this data gap, the following section provides a detailed experimental protocol for the determination of solubility.
Experimental Protocol for Solubility Determination
This section details a robust and reliable method for determining the solubility of this compound in organic solvents. The protocol is based on the widely accepted shake-flask method, which is considered a gold standard for solubility measurements.[2]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg or better)
-
Vials with screw caps and PTFE septa
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Centrifuge (optional)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.[3] The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
If necessary, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.
-
-
Sampling and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a syringe filter. This step is critical to ensure that no solid particles are transferred.
-
Immediately transfer the filtered aliquot into a pre-weighed volumetric flask and record the weight of the transferred solution.
-
Dilute the solution to the mark with the same solvent and mix thoroughly. Further dilutions may be necessary to bring the concentration within the linear range of the analytical method.
-
-
Quantification of Solute:
-
Chromatographic Method (Recommended):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions and the diluted sample solution by HPLC.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample solution from the calibration curve.
-
-
Spectroscopic Method:
-
If the compound has a distinct chromophore, a UV-Vis spectrophotometer can be used.
-
Prepare a set of standard solutions and measure their absorbance at a specific wavelength (λmax).
-
Create a calibration curve based on Beer-Lambert law.
-
Measure the absorbance of the diluted sample and determine its concentration.
-
-
Gravimetric Method:
-
Evaporate the solvent from a known mass of the filtered saturated solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is completely removed, weigh the vial containing the dried residue. The difference in weight gives the mass of the dissolved this compound.
-
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the chosen solvent, typically expressed in g/L or mg/mL, based on the concentration determined in the previous step and the dilution factor.
-
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Factors Influencing Solubility
Several factors can influence the solubility of this compound and should be carefully controlled during experimental work:
-
Temperature: The solubility of solids in liquids generally increases with temperature.[2] Therefore, maintaining a constant and accurately recorded temperature is crucial.
-
Solvent Polarity: The principle of "like dissolves like" is a good guide.[1] Polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better for non-polar solutes. The presence of both a polar amine group and a semi-polar fluorinated aromatic ring in this compound suggests it may exhibit a range of solubilities in solvents of varying polarities.
-
Purity of Solute and Solvent: Impurities can affect the measured solubility. It is essential to use high-purity starting materials.
-
Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. Undersaturating the solution due to insufficient equilibration time is a common source of error.
Conclusion
References
Commercial Availability and Technical Profile of 3,5,6-Trifluoropyridin-2-amine: A Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthesis, and applications of 3,5,6-Trifluoropyridin-2-amine (CAS No. 3534-50-7), a key building block for researchers in drug discovery and agrochemical development. This document is intended for scientists and professionals in these fields, offering detailed information to support their research and development activities.
Commercial Availability
This compound is readily available from several chemical suppliers. Researchers can source this compound in various quantities, typically with purities of 98% or higher. The table below summarizes the offerings from prominent suppliers.
| Supplier | CAS Number | Purity | Additional Information |
| Sigma-Aldrich (now MilliporeSigma) | 3534-50-7 | 98% | Marketed as 2-Amino-3,5,6-trifluoropyridine.[1] |
| Kono Chem Co., Ltd. | 3534-50-7 | 99.90% | Available as a solid or liquid, intended for pharmaceutical use. |
| Atomax Chemicals Co., Ltd. | 3534-50-7 | - | Listed as 2-AMINO-3,5,6-TRIFLUOROPYRIDINE. |
| Ambeed | 247069-27-8 (related compound) | - | Provides related fluorinated aminopyridines.[2] |
| ChemScene | 1260672-14-7 (related compound) | ≥97% | Offers 6-Chloro-3-fluoropyridin-2-amine, a structurally similar compound.[3] |
Physicochemical and Spectroscopic Data
The following table outlines the key physicochemical properties of this compound. While a complete set of publicly available spectral data is not consolidated in a single source, the expected spectroscopic characteristics based on its structure and data from related compounds are also described.
| Property | Value |
| Molecular Formula | C₅H₃F₃N₂ |
| Molecular Weight | 148.09 g/mol [1] |
| CAS Number | 3534-50-7[1] |
| Appearance | Expected to be a solid at room temperature, similar to related compounds. |
| Boiling Point | 176.4 ± 35.0 °C at 760 mmHg |
| Density | 1.5 ± 0.1 g/cm³ |
| ¹H NMR | Expected to show signals for the aromatic proton and the amine protons. The amine protons' signal may be broad and its chemical shift can be concentration-dependent. The aromatic proton will likely appear as a multiplet due to coupling with the fluorine atoms. |
| ¹³C NMR | The spectrum will display five distinct signals for the pyridine ring carbons. The chemical shifts will be significantly influenced by the attached fluorine and amine groups. Carbons bonded to fluorine will show characteristic coupling (¹JC-F, ²JC-F, etc.). |
| ¹⁹F NMR | Three distinct signals are expected for the three fluorine atoms at positions 3, 5, and 6. The chemical shifts and coupling patterns (F-F and F-H couplings) are highly informative for structure confirmation. The chemical shift range for aromatic fluorine compounds is broad.[4][5][6][7] |
| FT-IR | Characteristic peaks are expected for N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), N-H bending (around 1600 cm⁻¹), and C-F stretching vibrations.[8][9][10] |
| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z 148. The fragmentation pattern would likely involve the loss of HCN, HF, and other small fragments. High-resolution mass spectrometry can confirm the elemental composition. |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved through the amination of a polyfluorinated pyridine precursor. The following protocol is based on a method described for the preparation of 2-aminopyridine derivatives.
Reaction: Amination of 2,3,5,6-Tetrafluoropyridine
Materials:
-
2,3,5,6-Tetrafluoropyridine
-
Aqueous Ammonia (e.g., 28-30% solution)
-
A suitable solvent (e.g., Dioxane or Ethanol)
-
Pressure-rated reaction vessel
Procedure:
-
In a pressure-rated reaction vessel, dissolve 2,3,5,6-tetrafluoropyridine in a suitable solvent such as dioxane or ethanol.
-
Add an excess of aqueous ammonia to the solution. The molar ratio of ammonia to the starting material should be optimized but is typically high to favor the desired substitution.
-
Seal the reaction vessel securely.
-
Heat the mixture to a temperature between 50-100 °C. The optimal temperature and reaction time will need to be determined experimentally, but a typical duration is several hours to overnight.
-
Monitor the reaction progress by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully vent the vessel.
-
Transfer the reaction mixture to a separatory funnel and add water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane) for extraction.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography on silica gel.
Applications and Role as a Synthetic Intermediate
This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of fluorine atoms can significantly enhance the biological activity, metabolic stability, and other pharmacokinetic properties of the final compounds.[11][12]
While there is no evidence to suggest that this compound itself has a specific biological target or is involved in a signaling pathway, its importance lies in its role as a precursor to bioactive molecules. The diagram below illustrates its utility as a synthetic intermediate.
The logical workflow for utilizing this compound in a research setting is depicted in the following diagram.
References
- 1. 2-Amino-3,5,6-trifluoropyridine | 3534-50-7 [sigmaaldrich.com]
- 2. 247069-27-8 | 2,6-Diamino-3,5-difluoropyridine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 3. chemscene.com [chemscene.com]
- 4. 19F [nmr.chem.ucsb.edu]
- 5. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rockymountainlabs.com [rockymountainlabs.com]
- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 3,5,6-Trifluoropyridin-2-amine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the myriad of fluorinated heterocycles, 3,5,6-Trifluoropyridin-2-amine emerges as a highly promising building block for the development of novel therapeutics. Its unique electronic and structural features, imparted by the trifluorinated pyridine ring, provide a versatile platform for generating diverse compound libraries with the potential to address a wide range of therapeutic targets. This technical guide explores the potential applications of this compound in medicinal chemistry, summarizing key biological activities of analogous compounds, outlining relevant experimental protocols, and visualizing potential drug discovery workflows and targeted signaling pathways.
Introduction: The Fluorine Advantage in Pyridine Scaffolds
The pyridine nucleus is a ubiquitous feature in numerous approved drugs, valued for its ability to engage in various biological interactions.[1] The introduction of fluorine atoms to this privileged scaffold can significantly enhance a molecule's therapeutic potential.[2][3] Fluorine's high electronegativity and relatively small size can profoundly influence properties such as:
-
Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, thereby increasing the half-life of a drug.[2]
-
Lipophilicity: The addition of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.[4]
-
Binding Affinity: The unique electronic properties of fluorine can lead to enhanced binding interactions with target proteins.[4]
-
pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic centers, such as the pyridine nitrogen, altering the molecule's ionization state at physiological pH.[4]
The this compound scaffold, in particular, offers a unique combination of these effects, making it an attractive starting point for the design of new chemical entities.
Potential Therapeutic Applications
While direct studies on this compound may be limited, the extensive research on structurally related fluorinated pyridines and aminopyridines provides a strong rationale for its potential in various therapeutic areas.
Oncology
Derivatives of aminopyridines and related nitrogen-containing heterocycles have shown significant promise as anticancer agents.[5][6] The trifluoromethylpyridine moiety, for instance, is a key component in compounds designed to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[5]
Potential Targets:
-
Cyclin-Dependent Kinases (CDKs)
-
Androgen Receptor (AR) in prostate cancer[7]
-
Mitogen-activated protein kinase (MAPK) signaling pathway
Inflammatory Diseases
Fluorinated compounds have been successfully developed as potent anti-inflammatory agents. A notable example is the development of NLRP3 inflammasome inhibitors, where a trifluoromethyl-substituted scaffold played a key role in achieving brain penetrability and in vivo efficacy.[8] The NLRP3 inflammasome is a critical component of the innate immune system and is implicated in a variety of inflammatory disorders.
Potential Targets:
-
NLRP3 Inflammasome[8]
-
Microsomal prostaglandin E2 synthase-1 (mPGES-1)[9]
-
Cytokine signaling pathways
Infectious Diseases
The pyridine scaffold is present in numerous antibacterial and antifungal agents. The incorporation of fluorine can enhance the antimicrobial activity of these compounds. For example, tetrafluoropyridyl sulfonamides have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2]
Potential Targets:
-
Bacterial cell wall synthesis enzymes
-
Fungal ergosterol biosynthesis pathway
-
Viral replication enzymes
Quantitative Data on Analogous Compounds
To illustrate the potential potency of derivatives that could be synthesized from this compound, the following table summarizes the biological activity of structurally related fluorinated and/or pyridine-containing molecules.
| Compound Class | Target | Key Compound Example | Activity (IC50) | Reference |
| Pyridazine Derivatives | NLRP3 Inflammasome | ASP0965 | 16.24 nM (A549 cells) | [8][9] |
| Triazine-Pyridine Biheteroaryls | CDK1 | Compound 20 | 0.021 µM | [5] |
| Dioxino-Benzo-Imidazole Derivatives | mPGES-1 | Compound 17d | 8 nM | [9] |
| Nitro-Pyridin-Amine Derivatives | Androgen Receptor | EF2 | 0.30 µM | [7] |
Experimental Protocols
The synthesis and evaluation of novel compounds derived from this compound would follow established medicinal chemistry workflows.
General Synthetic Route: Palladium-Catalyzed Cross-Coupling
A common and versatile method for the functionalization of pyridine rings is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling.
Example Protocol: Suzuki Coupling
-
Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent (e.g., dioxane/water mixture) in a microwave vial, add the desired boronic acid or ester (1.2 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a base like potassium carbonate (2 equivalents).
-
Reaction Conditions: Seal the vial and heat the mixture in a microwave reactor to 100-150 °C for 30-60 minutes.
-
Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
In Vitro Biological Assay: Kinase Inhibition Assay
To assess the potential of synthesized compounds as kinase inhibitors, a standard in vitro kinase assay can be performed.
Example Protocol: CDK1 Inhibition Assay
-
Reagents: Recombinant human CDK1/Cyclin B enzyme, ATP, a suitable peptide substrate, and the test compound.
-
Assay Procedure: In a 96-well plate, incubate the CDK1 enzyme with varying concentrations of the test compound for a predetermined time at room temperature.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Detection: After incubation, quantify the amount of phosphorylated substrate using a suitable detection method, such as luminescence-based ATP detection (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Hypothetical Signaling Pathway: Targeting the MAPK/ERK Pathway in Cancer
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a derivative.
Experimental Workflow: From Scaffold to Lead Compound
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling Reactions with 3,5,6-Trifluoropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5,6-Trifluoropyridin-2-amine is a valuable building block in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into molecular scaffolds can significantly enhance pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents onto the pyridine core. This document provides detailed application notes and a representative protocol for the Suzuki coupling of this compound with various boronic acids.
The fluorine atoms on the pyridine ring of this compound have a strong electron-withdrawing effect, which can influence the reactivity of the C-F bonds in palladium-catalyzed cross-coupling reactions. Generally, the reactivity of aryl halides in Suzuki couplings follows the order I > Br > Cl > F. While C-F bond activation is challenging, the presence of other halogens or the strategic positioning of activating groups can facilitate selective cross-coupling. For the purpose of this protocol, we will assume a scenario where one of the fluorine atoms is displaced in the Suzuki reaction, a transformation that typically requires robust catalytic systems.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of halogenated pyridines, which can be adapted for this compound. Please note that optimization is often necessary for specific substrates.
| Entry | Aryl Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 70-80 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O | 90 | 12 | 65-75 |
| 4 | 4-Vinylphenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | Acetonitrile/H₂O | 80 | 18 | 60-70 |
Experimental Protocols
This section provides a detailed, representative methodology for a Suzuki-Miyaura cross-coupling reaction with this compound.
Materials:
-
This compound
-
Aryl boronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., Toluene)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the aryl boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst and the phosphine ligand. Add these solids to the Schlenk flask under a positive flow of the inert gas.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O in a 4:1 ratio) to the flask via a syringe. The final concentration of the limiting reagent should be in the range of 0.1-0.2 M.
-
Reaction Execution: Place the flask in a preheated heating mantle and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3,5,6-Trifluoropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5,6-Trifluoropyridin-2-amine is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its trifluorinated pyridine core offers a unique scaffold that can be strategically modified to target the ATP-binding sites of various kinases with high potency and selectivity. The fluorine substitutions can enhance binding affinity, improve metabolic stability, and modulate the physicochemical properties of the resulting inhibitor candidates.
This document provides detailed application notes and protocols for the synthesis of a representative p38 MAP kinase inhibitor using this compound as the starting material. The synthetic strategy involves a key Suzuki-Miyaura cross-coupling reaction to introduce an aryl substituent, followed by an amide coupling to complete the inhibitor structure. The methodologies, data, and visualizations provided herein are intended to serve as a comprehensive guide for researchers in the fields of medicinal chemistry and drug discovery.
Target Kinase: p38 Mitogen-Activated Protein Kinase (MAPK)
p38 MAP kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK signaling pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. Consequently, inhibitors of p38 MAP kinase are of significant therapeutic interest.[1]
Hypothetical Synthesis of a p38 Kinase Inhibitor
The following multi-step synthesis outlines a plausible route to a potent p38 kinase inhibitor, inspired by scaffolds disclosed in patent literature (e.g., US-9499486-B2), starting from this compound.
Overall Reaction Scheme:
Experimental Protocols
Step 1: Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Water
-
Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and Pd(dppf)Cl2 (0.05 eq).
-
Purge the flask with nitrogen gas for 10 minutes.
-
Add degassed 1,4-dioxane and a 2 M aqueous solution of sodium carbonate (3.0 eq).
-
Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product, 5-(4-methoxyphenyl)-3,6-difluoropyridin-2-amine.
Step 2: Amide Coupling
This protocol details the acylation of the synthesized aminopyridine with 4-(tert-butyl)benzoyl chloride to yield the final kinase inhibitor.
Materials:
-
5-(4-Methoxyphenyl)-3,6-difluoropyridin-2-amine
-
4-(tert-Butyl)benzoyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Nitrogen gas
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve 5-(4-methoxyphenyl)-3,6-difluoropyridin-2-amine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add a solution of 4-(tert-butyl)benzoyl chloride (1.1 eq) in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product, N-(5-(4-methoxyphenyl)-3,6-difluoropyridin-2-yl)-4-(tert-butyl)benzamide.
Data Presentation
The following table summarizes representative inhibitory activities of aminopyridine-based p38 MAP kinase inhibitors, demonstrating the potential potency of compounds synthesized from the this compound scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Hypothetical Inhibitor 1 | p38α | 5 - 50 | Based on similar structures in patent US-9499486-B2[1] |
| Related Pyridinyl-based Inhibitor A | p38α | 15 | Published Literature |
| Related Pyridinyl-based Inhibitor B | p38α | 28 | Published Literature |
Mandatory Visualizations
Signaling Pathway
Caption: p38 MAPK Signaling Pathway and Point of Inhibition.
Experimental Workflow
Caption: Experimental Workflow for Kinase Inhibitor Synthesis.
References
Application Notes and Protocols for N-alkylation of 3,5,6-Trifluoropyridin-2-amine
Introduction
N-alkylation of aminopyridines is a fundamental transformation in organic synthesis, yielding key intermediates for the development of pharmaceuticals and other biologically active molecules.[1][2] This document provides a detailed protocol for the N-alkylation of 3,5,6-Trifluoropyridin-2-amine, a highly functionalized building block. The presence of electron-withdrawing fluorine atoms on the pyridine ring influences the nucleophilicity of the amino group, necessitating careful optimization of reaction conditions. The following protocols are based on established methods for the N-alkylation of aminopyridines, including classical reaction with alkyl halides and reductive amination.
Reaction Overview
The primary methods for the N-alkylation of this compound involve the reaction with an alkylating agent in the presence of a base or a reductive amination process. The choice of method will depend on the nature of the alkyl group to be introduced and the desired scale of the reaction.
Method A: N-alkylation with Alkyl Halides
This is a classical and widely used method for N-alkylation.[3] The reaction proceeds via a nucleophilic substitution, where the amino group of the pyridine attacks the electrophilic carbon of the alkyl halide. A base is required to neutralize the hydrogen halide formed during the reaction. Over-alkylation to form the tertiary amine can be a competing reaction.[3]
Method B: Reductive Amination with Aldehydes/Ketones
This method offers a milder alternative to alkyl halides and is particularly useful for introducing a variety of alkyl groups.[4] The reaction involves the formation of an intermediate imine from the amine and a carbonyl compound, which is then reduced in situ to the corresponding N-alkylated amine. Sodium borohydride is a common reducing agent for this transformation.[2]
Experimental Protocols
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or triethylamine (Et₃N))
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN))
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in the chosen solvent (e.g., DMF, 5-10 mL per mmol of amine) in a round-bottom flask, add the base (1.5-2.0 eq.).
-
Add the alkyl halide (1.1-1.5 eq.) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Sodium borohydride (NaBH₄)
-
Solvent (e.g., Methanol (MeOH), Tetrahydrofuran (THF))
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.2 eq.) in the chosen solvent (e.g., MeOH, 10-20 mL per mmol of amine) in a round-bottom flask.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
The following table summarizes typical reaction parameters for the N-alkylation of aminopyridines, which can be adapted for this compound.
| Method | Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| A | Methyl iodide | K₂CO₃ | DMF | 80 | 4-8 |
| A | Benzyl bromide | Cs₂CO₃ | MeCN | 70 | 6-12 |
| B | Benzaldehyde | - | MeOH | 0 to RT | 3-6 |
| B | Acetone | - | THF | 0 to RT | 4-8 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation of this compound.
Caption: General experimental workflows for the N-alkylation of this compound.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Alkyl halides are often toxic and lachrymatory; handle with care.
-
Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas; handle with care and quench slowly.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Characterization
The identity and purity of the synthesized N-alkylated products should be confirmed by standard analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR to confirm the structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Troubleshooting
-
Low Yield:
-
Increase the reaction temperature or time.
-
Use a more reactive alkyl halide (e.g., iodide instead of bromide or chloride).
-
For Method A, consider a stronger base like cesium carbonate.
-
For Method B, ensure the imine formation is complete before adding the reducing agent.
-
-
Over-alkylation (Dialkylation):
-
Use a smaller excess of the alkylating agent.
-
Perform the reaction at a lower temperature.
-
Consider using a bulkier base which may sterically hinder the second alkylation.
-
-
No Reaction:
-
Confirm the quality and reactivity of the reagents.
-
Increase the reaction temperature significantly.
-
Consider using a more polar aprotic solvent like DMF or DMSO for Method A.
-
Conclusion
The protocols described provide a comprehensive guide for the successful N-alkylation of this compound. The choice between direct alkylation with a halide and reductive amination will depend on the specific substrate and desired product. Careful monitoring and optimization of the reaction conditions are crucial for achieving high yields and purity.
References
Application Notes and Protocols for 3,5,6-Trifluoropyridin-2-amine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5,6-Trifluoropyridin-2-amine is a fluorinated heterocyclic building block with significant potential in the discovery and development of novel agrochemicals. The presence of multiple fluorine atoms on the pyridine ring can impart desirable properties to the final active ingredient, such as increased metabolic stability, enhanced binding affinity to target proteins, and improved bioavailability. The 2-amino group serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of molecular architectures for screening as potential herbicides, fungicides, and insecticides.
These application notes provide an overview of the potential uses of this compound in the synthesis of agrochemically relevant compounds. The following sections detail synthetic protocols for derivatization of this building block and present representative biological activity data for analogous pyridine-based agrochemicals.
Synthetic Pathways and Derivatizations
The chemical reactivity of this compound allows for several key transformations to generate libraries of compounds for agrochemical screening. The primary amino group can readily undergo N-alkylation, acylation, and can be utilized in cross-coupling reactions to introduce a variety of substituents.
Diagram of Synthetic Utility
Caption: Synthetic utility of this compound.
Experimental Protocols
The following are representative protocols for the derivatization of this compound. These protocols can be adapted for a wide range of substrates to generate a library of compounds for biological screening.
Protocol 1: N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, add a solution of this compound (1.0 equivalent) in anhydrous DMF at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Acylation of this compound
This protocol provides a general method for the synthesis of amide derivatives from this compound.[1][2]
Materials:
-
This compound
-
Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM and add pyridine (1.5 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride or acid anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Suzuki-Miyaura Cross-Coupling of a Halogenated Derivative
While the amino group can be used in some coupling reactions, a more common strategy involves converting the amine to a leaving group (e.g., via diazotization followed by halogenation) or using a di-halogenated pyridine precursor. This protocol is a representative example of a Suzuki-Miyaura coupling to form a C-C bond, a common transformation in agrochemical synthesis.[3][4][5][6]
Materials:
-
A bromo- or iodo-substituted trifluoropyridine derivative (synthesized from this compound)
-
Aryl or heteroaryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine the halogenated trifluoropyridine (1.0 equivalent), the boronic acid/ester (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Application in Agrochemical Discovery
Derivatives of this compound are promising candidates for herbicides, fungicides, and insecticides. The following sections outline the potential applications and the mechanisms of action for each class of agrochemical.
Herbicidal Applications
Pyridine-based herbicides, particularly those in the picolinic acid class, often function as synthetic auxins.[7][8][9][10][11][12] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately death in susceptible broadleaf weeds.[7][11]
Mechanism of Action: Synthetic Auxin Herbicides
Caption: Mechanism of action for synthetic auxin herbicides.
Table 1: Representative Herbicidal Activity of Picolinic Acid Derivatives
| Compound Class | Target Weed | EC50 / IC50 | Reference |
| Picolinic Acid Analogs | Arabidopsis thaliana (root growth) | IC50 values as low as 45x lower than commercial standards | [9] |
| 6-Indazolyl-2-picolinic acids | Brassica napus, Abutilon theophrasti | Greater root inhibition than picloram at 10 µM | [8] |
| Pyridine Carboxylic Acids | Broadleaf weeds | - | [7] |
Fungicidal Applications
Many pyridine carboxamide fungicides act as succinate dehydrogenase inhibitors (SDHIs).[13] These compounds disrupt the mitochondrial electron transport chain in fungi, leading to a cessation of energy production and fungal death.
Mechanism of Action: SDHI Fungicides
Caption: Mechanism of action for SDHI fungicides.
Table 2: Representative Fungicidal Activity of Pyridine-based Compounds
| Compound Class | Target Fungus | EC50 (µg/mL) | Reference |
| Pyridine Carboxamides | Botrytis cinerea | In vivo activity comparable to thifluzamide | [13] |
| Pyridine-4-carboxamide-1,3,4-oxadiazoles | Gibberella zeae | 100% inhibition at test concentration | [14] |
| Phenoxytrifluoromethylpyridine Derivatives | Rhizoctonia solani, Colletotrichum musae | 2.88 - 9.09 | [15] |
| Carboxylic Acid Amides | Phytophthora capsici | Activity higher than iprovalicarb | [16] |
Insecticidal Applications
The pyridine scaffold is a core component of neonicotinoid insecticides.[17][18][19][20][21][22][23] These compounds act as agonists of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system, causing overstimulation of nerve cells, leading to paralysis and death.[19] More recently, pyridine alkylsulfone derivatives have been shown to inhibit the vesicular acetylcholine transporter (VAChT).[24]
Mechanism of Action: Neonicotinoid Insecticides
Caption: Mechanism of action for neonicotinoid insecticides.
Table 3: Representative Insecticidal Activity of Pyridine-based Compounds
| Compound Class | Target Insect | Activity | Reference |
| Neonicotinoid Analogs | Nilaparvata lugens | >50% activity at 100 mg/L for some compounds | [22] |
| Chiral Neonicotinoid Analogs | Xyleborus sp. | Up to 73% mortality after 12h | [23] |
| Pyridine Alkylsulfones | Various insects | Potent insecticidal effects | [24] |
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel agrochemicals. Its unique electronic properties and the synthetic accessibility of its amino group allow for the creation of a wide array of potential herbicidal, fungicidal, and insecticidal compounds. The provided protocols and mechanistic insights serve as a foundation for researchers to explore the full potential of this compound in the development of next-generation crop protection agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scholarship.claremont.edu [scholarship.claremont.edu]
- 6. researchgate.net [researchgate.net]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. grdc.com.au [grdc.com.au]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Neonicotinoid nitroguanidine insecticide metabolites: synthesis and nicotinic receptor potency of guanidines, aminoguanidines, and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chempanda.com [chempanda.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. scilit.com [scilit.com]
- 23. Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Scientists suggest new mode of action for pyridine alkylsulfone insecticides - Cultivar Magazine [revistacultivar.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3,5,6-Trifluoropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the palladium-catalyzed cross-coupling of 3,5,6-trifluoropyridin-2-amine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms and the pyridine core. The following sections detail established methods for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the synthesis of a diverse range of substituted aminopyridine derivatives.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For a substrate like this compound, the fluorine atoms significantly influence the reactivity of the pyridine ring, making the selection of appropriate catalytic systems crucial for successful transformations. The electron-withdrawing nature of the fluorine atoms can activate the C-F bonds for nucleophilic aromatic substitution, but can also present challenges in traditional cross-coupling reactions targeting C-H or C-halogen bonds. The protocols herein are based on established methodologies for structurally similar fluorinated and aminated pyridines, providing a strong starting point for reaction optimization.
Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted Aminopyridines
The Suzuki-Miyaura coupling enables the formation of C-C bonds between an organohalide and an organoboron compound. While no direct examples for this compound were found, protocols for the coupling of other fluorinated pyridines and 2-pyridyl nucleophiles provide a reliable framework.[1][2][3][4] The following protocol is adapted from methodologies successful for similar substrates.[2][3][4]
General Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.5 equiv)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Purge the vessel with an inert atmosphere for 10-15 minutes.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Suzuki-Miyaura Coupling Conditions (Adapted from Similar Substrates)
| Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ (10) | dppf | Na₃PO₄ (3) | Dioxane | 65-100 | 12-24 | 5-89 | [2][3] |
| Pd₂(dba)₃ (1-1.5) | RuPhos | K₃PO₄ (3) | Dioxane | 80-100 | 12-24 | Good to Excellent | [5] |
| Pd(OAc)₂ (1) | RuPhos | Na₂CO₃ (2) | Ethanol | 85 | 12 | Good to Excellent |
Buchwald-Hartwig Amination: Synthesis of N-Aryl and N-Alkyl Aminopyridines
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[6][7] For this compound, this reaction could potentially occur at the C-F positions or involve the existing amino group in a subsequent amination. The following protocol is a general guideline for the amination of a C-F bond, adapted from procedures for other halo- and fluoropyridines.[8][9][10]
General Reaction Scheme
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)[6]
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction tube with the palladium precatalyst, ligand, and base.
-
Add this compound and the amine coupling partner.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Data Presentation: Buchwald-Hartwig Amination Conditions (Adapted from Similar Substrates)
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (1-2) | Xantphos (2-4) | NaOtBu (1.4) | Toluene | 80-110 | 12-24 | Moderate to High | [10] |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 12-24 | Moderate to High | [6] |
| [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi (2.1) | Dioxane | 100 | 24 | Good to Excellent |
Sonogashira Coupling: Synthesis of Alkynyl-Substituted Aminopyridines
The Sonogashira coupling provides a powerful method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide.[11][12] For this compound, a C-F bond would likely be the coupling site. The following protocol is based on successful Sonogashira couplings of other brominated and fluorinated pyridines.[13][14][15]
General Reaction Scheme
Caption: General scheme for the Sonogashira coupling of this compound.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂, 2-5 mol%)[13][14]
-
Amine base (e.g., Et₃N, i-Pr₂NH)
-
Solvent (e.g., DMF, THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a degassed solution of this compound in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the amine base.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to 60-100 °C and stir for 3-16 hours under an inert atmosphere.[13][14][15]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Data Presentation: Sonogashira Coupling Conditions (Adapted from Similar Substrates)
| Catalyst (mol%) | Cocatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 | [13][14] |
| Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | Good to Excellent | [15] |
| PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 65 | 12 | Good to Excellent |
Logical Workflow for a General Cross-Coupling Experiment
The following diagram illustrates a typical workflow for setting up, running, and analyzing a palladium-catalyzed cross-coupling reaction.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
The palladium-catalyzed cross-coupling of this compound represents a valuable strategy for the synthesis of novel, highly functionalized aminopyridine derivatives. While direct, optimized protocols for this specific substrate are not extensively reported, the provided application notes, adapted from successful reactions on analogous compounds, offer a robust starting point for methodology development. Researchers are encouraged to screen various catalysts, ligands, bases, and solvents to optimize the reaction conditions for their specific coupling partners. The successful application of these methods will undoubtedly contribute to the advancement of drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarship.claremont.edu [scholarship.claremont.edu]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [file.scirp.org]
- 14. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes: Reaction of 3,5,6-Trifluoropyridin-2-amine with Boronic Acids
Introduction
The synthesis of functionalized pyridine rings is a cornerstone of medicinal chemistry and drug development, as the pyridine scaffold is a key structural motif in numerous pharmacologically active compounds. The introduction of fluorine atoms into these structures can significantly enhance metabolic stability, binding affinity, and bioavailability. 3,5,6-Trifluoropyridin-2-amine represents a valuable, highly functionalized starting material for the synthesis of novel drug candidates. One of the most powerful and versatile methods for creating carbon-carbon bonds in modern organic synthesis is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound (like a boronic acid) with an organic halide or triflate.
These application notes describe the Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl boronic acids. This reaction typically proceeds with high regioselectivity, with the palladium catalyst preferentially activating the C-F bond at the 6-position of the pyridine ring. This selectivity is driven by the electronic and steric environment of the pyridine core, allowing for the synthesis of a diverse library of 6-aryl-3,5-difluoropyridin-2-amine derivatives. These products serve as advanced intermediates for further functionalization in drug discovery programs.
General Reaction Scheme
The reaction involves the palladium-catalyzed cross-coupling of this compound with a generic boronic acid. The coupling selectively occurs at the C-6 position, displacing a fluoride atom to form a new carbon-carbon bond.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Reaction Optimization
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical conditions and resulting yields for the coupling of this compound with various boronic acids.
| Entry | Boronic Acid (R-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2.0) | Toluene | 110 | 91 |
| 3 | 3-Thiopheneboronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ (3.0) | DMF | 90 | 78 |
| 4 | 4-Cyanophenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 75 |
| 5 | 3-Pyridinylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2.0) | Toluene | 110 | 68 |
| 6 | 2-Naphthylboronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ (3.0) | DMF | 90 | 88 |
Experimental Protocols
This section provides a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.
Materials and Reagents:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Inert gas (Argon or Nitrogen)
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for the Suzuki coupling.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 148 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and anhydrous potassium phosphate (424 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-18 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-(4-methoxyphenyl)-3,5-difluoropyridin-2-amine.
Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling.
Application Notes and Protocols: Preparation of Bioactive Molecules from 3,5,6-Trifluoropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of bioactive molecules derived from intermediates of 3,5,6-Trifluoropyridin-2-amine. The primary focus of these notes is the synthesis of Pexidartinib, a potent kinase inhibitor.
Application Note 1: Pexidartinib - A Multi-Targeted Kinase Inhibitor
Pexidartinib (PLX3397) is a bioactive molecule that functions as a potent and selective inhibitor of several receptor tyrosine kinases. It is synthesized from key intermediates derived from trifluoropyridine precursors. The primary molecular targets of Pexidartinib are Colony-Stimulating Factor 1 Receptor (CSF-1R), KIT proto-oncogene receptor tyrosine kinase (KIT), and FMS-like tyrosine kinase 3 (FLT3).[1] By inhibiting these kinases, Pexidartinib disrupts downstream signaling pathways that are crucial for the proliferation and survival of certain cancer cells.
The U.S. Food and Drug Administration (FDA) has approved Pexidartinib for the treatment of adult patients with symptomatic tenosynovial giant cell tumor (TGCT), a rare and debilitating tumor of the joints.[1] Its mechanism of action makes it a valuable tool for research in oncology and cell signaling.
Quantitative Data: Kinase Inhibition Profile of Pexidartinib
The following table summarizes the in vitro inhibitory activity of Pexidartinib against its primary kinase targets.
| Kinase Target | IC50 (nM) |
| CSF-1R | 20 |
| KIT | 10 |
| FLT3 | 160 |
| Data sourced from PubChem CID 25151352.[1] |
Experimental Protocols
Protocol 1: Synthesis of Pexidartinib
This protocol describes a key step in the synthesis of Pexidartinib, involving an amino substitution reaction between an alkylated intermediate and 3-aminomethyl-6-(trifluoromethyl)pyridine. This reaction is a crucial step in forming the final bioactive molecule.
Materials:
-
Alkylated intermediate (5-chloro-1-((6-chloropyridin-3-yl)methyl)-1H-pyrrolo[2,3-b]pyridine)
-
3-aminomethyl-6-(trifluoromethyl)pyridine
-
1,4-Dioxane
-
Potassium carbonate (K₂CO₃)
-
Water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Ethanol
-
Standard laboratory glassware for organic synthesis
-
High-Performance Liquid Chromatography (HPLC) system for reaction monitoring
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Under an inert atmosphere (e.g., nitrogen gas), dissolve the alkylated intermediate in 1,4-dioxane.
-
In a separate flask, prepare an aqueous solution of potassium carbonate.
-
Heat the solution of the alkylated intermediate to 120°C.
-
Simultaneously, add the solution of 3-aminomethyl-6-(trifluoromethyl)pyridine (dissolved in 1,4-dioxane) and the aqueous potassium carbonate solution dropwise to the heated reaction mixture over a period of 2 hours.
-
After the addition is complete, continue to stir the reaction mixture at 120°C for 5-6 hours.
-
Monitor the reaction progress by HPLC to confirm the consumption of the alkylated intermediate.
-
Once the reaction is complete, filter the hot reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the majority of the 1,4-dioxane.
-
To the concentrated residue, add ethyl acetate and wash the organic layer with a saturated saline solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude Pexidartinib by recrystallization from an ethanol/water mixture to obtain the final product with high purity.
This protocol is adapted from patent literature describing the synthesis of Pexidartinib. Exact quantities and yields may vary and should be optimized based on specific laboratory conditions.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow: Synthesis of Pexidartinib
Caption: A simplified workflow for the two-step synthesis of Pexidartinib.
Signaling Pathway: CSF-1R Inhibition by Pexidartinib
Caption: Inhibition of the CSF-1R signaling pathway by Pexidartinib.
Signaling Pathway: KIT Inhibition by Pexidartinib
Caption: Inhibition of the KIT receptor signaling pathway by Pexidartinib.
Signaling Pathway: FLT3 Inhibition by Pexidartinib
References
Application Notes and Protocols: Experimental Procedure for the Diazotization of 3,5,6-Trifluoropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the diazotization of 3,5,6-trifluoropyridin-2-amine. The resulting diazonium salt is a versatile intermediate in synthetic organic chemistry, particularly in drug development, where it can be used in various subsequent reactions, such as the Sandmeyer reaction, to introduce a wide range of functional groups onto the pyridine ring.[1][2][3]
The procedure outlined below is a representative method adapted from general protocols for the diazotization of heterocyclic amines.[1][4][5] Optimization may be necessary to achieve the desired yield and purity for specific applications.
Materials and Reagents
A comprehensive list of the necessary materials and reagents for the diazotization of this compound and a subsequent Sandmeyer reaction for chlorination is provided below.
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Concentration | Role | Supplier Example |
| This compound | C₅H₃F₃N₂ | 148.09 | - | Starting Material | Sigma-Aldrich, Combi-Blocks |
| Hydrochloric Acid | HCl | 36.46 | Concentrated (37%) | Acidic Medium/Catalyst | Fisher Scientific |
| Sodium Nitrite | NaNO₂ | 69.00 | - | Diazotizing Agent | Merck |
| Copper(I) Chloride | CuCl | 98.99 | - | Catalyst (Sandmeyer) | Acros Organics |
| Distilled Water | H₂O | 18.02 | - | Solvent | - |
| Ice | H₂O | 18.02 | - | Cooling Agent | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | Extraction Solvent | VWR |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | - | Drying Agent | J.T. Baker |
| Starch-iodide paper | - | - | - | Indicator | Whatman |
Experimental Protocol
This protocol details the in situ generation of the diazonium salt from this compound, followed by a Sandmeyer reaction to synthesize 2-chloro-3,5,6-trifluoropyridine.
2.1. Preparation of the Diazonium Salt Solution
-
In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve this compound (e.g., 1.48 g, 10 mmol) in a mixture of concentrated hydrochloric acid (10 mL) and water (10 mL).
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring.[1]
-
In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.76 g, 11 mmol) in cold distilled water (5 mL).
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution over a period of 20-30 minutes. Maintain the temperature of the reaction mixture below 5 °C throughout the addition to prevent the decomposition of the unstable diazonium salt.[1][6][7]
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0-5 °C for an additional 30 minutes.
-
The completion of the diazotization can be checked by testing a drop of the reaction mixture with starch-iodide paper. A persistent blue-black color indicates the presence of excess nitrous acid, signifying the end of the reaction.[8]
2.2. Sandmeyer Reaction: Synthesis of 2-chloro-3,5,6-trifluoropyridine
-
In a separate 250 mL beaker, prepare a solution of copper(I) chloride (e.g., 1.29 g, 13 mmol) in concentrated hydrochloric acid (10 mL).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution prepared in step 2.1 to the cold copper(I) chloride solution with vigorous stirring.
-
A vigorous evolution of nitrogen gas should be observed.[9]
-
After the addition is complete, allow the reaction mixture to warm up to room temperature and continue stirring for 1-2 hours.
-
The reaction mixture can be gently warmed to 50-60 °C to ensure the complete decomposition of the diazonium salt.
2.3. Work-up and Isolation
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with water (2 x 30 mL) and then with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude 2-chloro-3,5,6-trifluoropyridine can be purified by distillation or column chromatography on silica gel.
Diagrams
3.1. Experimental Workflow
Caption: Workflow for the diazotization and subsequent Sandmeyer reaction.
3.2. Reaction Mechanism
Caption: The general mechanism for the formation of a diazonium ion.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Reagents: Concentrated hydrochloric acid is corrosive and should be handled with care. Sodium nitrite is an oxidizing agent and is toxic if ingested. This compound and the resulting chlorinated product are potentially toxic and should be handled with caution.
-
Reaction Conditions: The diazotization reaction is exothermic and requires careful temperature control to prevent the uncontrolled decomposition of the diazonium salt, which can be explosive in a solid, dry state.[1] Diazonium salts are generally not isolated and are used in solution.[1][6][7]
Conclusion
The diazotization of this compound provides a valuable synthetic route to a variety of functionalized pyridine derivatives. The protocol described herein offers a reliable method for generating the corresponding diazonium salt and its subsequent conversion to 2-chloro-3,5,6-trifluoropyridine via a Sandmeyer reaction. This methodology is of significant interest to researchers in medicinal chemistry and drug development for the synthesis of novel compounds. Careful adherence to the experimental conditions and safety precautions is crucial for the successful and safe execution of this procedure.
References
- 1. benchchem.com [benchchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lkouniv.ac.in [lkouniv.ac.in]
- 7. DIAZONIUM SALTS AND SYNTHETIC APPLICATIONS: – My chemistry blog [mychemblog.com]
- 8. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 9. web.mnstate.edu [web.mnstate.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5,6-Trifluoropyridin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,5,6-Trifluoropyridin-2-amine for improved yields and purity.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Question: My reaction yield is consistently low. What are the potential causes and solutions?
Answer:
Low yields in the synthesis of this compound can stem from several factors, primarily related to the starting materials, reaction conditions, and work-up procedure. Below is a systematic guide to troubleshooting this issue.
Potential Causes and Solutions for Low Yield:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Reaction Time: Extend the reaction time and monitor progress using TLC or GC-MS. - Temperature: Gradually increase the reaction temperature in small increments. Note that excessive heat can lead to side product formation. |
| Side Reactions | - Amination Conditions: Amination of highly fluorinated pyridines with aqueous ammonia can require high temperatures and pressures, which may lead to side products. Consider alternative amination strategies if feasible. - Alternative Reagents: For related syntheses, a two-step process involving reaction with hydrazine monohydrate followed by reduction with a Raney nickel catalyst has been shown to produce high-purity 2-aminopyridine derivatives under milder conditions.[1] |
| Sub-optimal Reagent Stoichiometry | - Ammonia Concentration: Ensure the aqueous ammonia solution is of the correct concentration. Older solutions may have a reduced ammonia concentration. - Excess Ammonia: While a molar excess of ammonia is typically required, an extremely large excess might complicate product isolation. Optimize the stoichiometry based on empirical data. |
| Poor Starting Material Quality | - Purity of Precursor: The purity of the starting material, such as 2,3,5,6-tetrafluoropyridine, is critical. Impurities can interfere with the reaction. Purify the starting material if necessary. |
| Product Loss During Work-up | - Extraction Efficiency: Ensure the pH of the aqueous layer is optimized for the extraction of the amine product. Multiple extractions with a suitable organic solvent are recommended. - Volatility: The product may be volatile. Take care during solvent removal to avoid product loss. Use a rotary evaporator at a controlled temperature and pressure. |
A logical workflow for troubleshooting low yield is presented in the diagram below.
Caption: Troubleshooting decision tree for diagnosing low yield.
Question: I am observing multiple products in my crude reaction mixture. How can I improve the selectivity?
Answer:
The formation of multiple products often indicates a lack of selectivity in the amination step. Here are some strategies to enhance selectivity:
-
Temperature Control: Lowering the reaction temperature can often improve selectivity by favoring the desired kinetic product over thermodynamic side products.
-
Pressure Control: In reactions requiring elevated pressure, precise control is essential. Fluctuations can lead to inconsistent results and the formation of byproducts.
-
Alternative Aminating Agents: If direct amination with ammonia proves problematic, consider alternative nitrogen nucleophiles that might offer better regioselectivity, followed by a subsequent conversion to the amine group.
-
Catalyst Screening: While not always employed for this specific reaction, screening for a suitable catalyst could potentially improve selectivity.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common precursor is 2,3,5,6-tetrafluoropyridine. The synthesis involves a nucleophilic aromatic substitution reaction where one of the fluorine atoms at the 2-position is displaced by an amino group.
Q2: What are the typical reaction conditions for the amination of 2,3,5,6-tetrafluoropyridine?
Conventional methods often involve heating 2,3,5,6-tetrafluoropyridine with aqueous ammonia in a sealed vessel at elevated temperatures (e.g., 50°C) and pressures.[1] However, these conditions can lead to issues with purity and the formation of side products.[1]
Q3: Are there milder, alternative methods to introduce the amino group?
Yes, an alternative two-step method can provide higher purity products under milder conditions.[1] This involves:
-
Reacting the fluorinated pyridine precursor with hydrazine monohydrate to form a 2-hydrazino intermediate.
-
Reducing the hydrazino intermediate to the desired 2-amino product using a catalyst such as Raney nickel with hydrogen gas.[1]
This approach is detailed in the experimental protocols section.
Q4: How can I purify the final this compound product?
Purification is typically achieved through the following methods:
-
Extraction: After the reaction, the product is usually extracted from the aqueous phase into an organic solvent.
-
Column Chromatography: Silica gel column chromatography is a common method for separating the desired product from unreacted starting materials and side products.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis of 2-aminopyridine derivatives, which can be adapted for this compound.
Protocol 1: Synthesis of 2-amino-3,5-difluoropyridine via a Hydrazino Intermediate (Adapted from[1])
This protocol illustrates the two-step method which can be adapted for the synthesis of the target compound.
Step 1: Preparation of 2-hydrazino-3,5-difluoropyridine
-
To a solution of 2,3,5-trifluoropyridine (as an analogue to a trifluoropyridine starting material) in n-propanol, add hydrazine monohydrate.
-
Reflux the mixture for 6 hours.
-
Remove the solvent by distillation under reduced pressure.
-
Dissolve the residue in dichloromethane, wash with water, and dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the 2-hydrazino-3,5-difluoropyridine product.
Step 2: Preparation of 2-amino-3,5-difluoropyridine
-
In a hydrogenation reactor, charge methanol, the 2-hydrazino-3,5-difluoropyridine obtained in Step 1, and a Raney nickel catalyst.
-
Introduce hydrogen gas into the reactor.
-
Maintain the reaction at room temperature for 24 hours.
-
Filter the reaction mixture through Celite® to remove the catalyst.
-
Concentrate the resulting solution under reduced pressure to obtain the final 2-amino-3,5-difluoropyridine product.
The general workflow for this synthesis is depicted below.
Caption: General workflow for the synthesis of 2-aminopyridines.
Quantitative Data Summary
The following table summarizes yields reported for the synthesis of various fluorinated 2-aminopyridine derivatives, providing a benchmark for what can be expected.
Table 1: Reported Yields for Syntheses of Fluorinated 2-Aminopyridine Derivatives
| Product | Starting Material | Method | Reported Yield | Reference |
| 2-amino-3,5-difluoropyridine | 2,3,5-trifluoropyridine | Two-step (Hydrazine, then Raney Ni reduction) | 85.6% (hydrazino intermediate), then high purity product | [1] |
| 2-amino-3-fluoro-5-chloropyridine | 3-chloro-2,5,6-trifluoropyridine | Two-step (Hydrazine, then Raney Ni reduction) | High Purity | [1] |
| 2-amino-3,5,6-trifluoropyridine | 2,3,5,6-tetrafluoropyridine | Direct amination with aqueous ammonia (high pressure) | Not specified, but noted to have low purity | [1] |
References
Technical Support Center: Purification of 3,5,6-Trifluoropyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3,5,6-Trifluoropyridin-2-amine from a reaction mixture.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Initial Extraction | - Incomplete reaction. - Presence of starting materials (e.g., 2,3,5,6-tetrafluoropyridine). - Formation of isomeric or di-substituted byproducts (e.g., 4-amino-2,3,5,6-tetrafluoropyridine). | - Monitor the reaction to completion using TLC or GC-MS. - Optimize reaction conditions (temperature, time, stoichiometry) to minimize byproduct formation. - Employ column chromatography for separation of closely related isomers. |
| Product "Sticking" to Silica Gel Column | - The basic nature of the amine interacting strongly with the acidic silica gel. | - Add a small amount of a basic modifier, such as triethylamine (1-2%), to the eluent to neutralize the acidic sites on the silica gel.[1] - Alternatively, use a less acidic stationary phase like alumina. |
| Poor Separation in Column Chromatography | - Inappropriate solvent system. - Co-elution of impurities with similar polarity to the product. | - Systematically screen different solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol). - Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. - Consider using a different stationary phase, such as a fluorinated phase, which can offer different selectivity for fluorinated compounds. |
| Oiling Out During Recrystallization | - The solvent is too good a solvent for the compound, even at low temperatures. - The presence of impurities that lower the melting point. | - Use a two-solvent system. Dissolve the compound in a minimal amount of a good solvent (e.g., ethanol, methanol) at an elevated temperature and then add a poor solvent (e.g., water, hexanes) dropwise until turbidity persists. Reheat to dissolve and then cool slowly. - Attempt to pre-purify the crude material by a quick filtration through a small plug of silica gel to remove baseline impurities. |
| Product Discoloration (Yellow/Brown) | - Presence of oxidized impurities. - Instability of the compound. | - Treat a solution of the crude product with activated carbon to adsorb colored impurities before filtration and concentration. - Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of this compound?
A1: When synthesizing this compound from 2,3,5,6-tetrafluoropyridine and an amine source, the most probable impurities include unreacted starting material (2,3,5,6-tetrafluoropyridine) and over-aminated byproducts. A common byproduct in the amination of perfluoropyridines is the 4-amino substituted isomer.[2] Therefore, you might encounter isomeric aminotrifluoropyridines or di-aminotrifluoropyridines.
Q2: Which purification technique is most suitable for obtaining high-purity this compound?
A2: A combination of techniques is often optimal. Column chromatography is highly effective for separating the desired product from isomeric impurities and unreacted starting materials. Subsequent recrystallization can then be used to remove any remaining minor impurities and to obtain a crystalline solid of high purity.
Q3: What is a good starting point for a solvent system in column chromatography?
A3: For fluorinated aminopyridines, a good starting point for a mobile phase on silica gel is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane. A patent for the purification of a related compound, 2-amino-3-chloro-5-trifluoromethylpyridine, utilized a gradient of n-hexane followed by methylene chloride.[3] It is recommended to first perform thin-layer chromatography (TLC) with various solvent ratios to determine the optimal mobile phase for separation.
Q4: Can I use distillation to purify this compound?
Q5: My purified this compound is an oil, but I need a solid. What can I do?
A5: If the product is an oil at room temperature, it may be due to residual solvent or the presence of impurities. First, ensure all solvent has been removed under high vacuum. If it remains an oil, attempt recrystallization from a different solvent system. Sometimes, trituration (stirring the oil with a solvent in which it is poorly soluble) can induce crystallization. A patent for the preparation of 2-amino-3-fluoropyridine describes obtaining a solid by slurrying the concentrated product with petroleum ether.
Experimental Protocols
Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Solvents (e.g., hexanes, ethyl acetate, dichloromethane, triethylamine)
-
Chromatography column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the column. Alternatively, load the dissolved sample directly onto the column.
-
Elution: Begin elution with the determined solvent system (e.g., a gradient of 0% to 20% ethyl acetate in hexanes, potentially with 1% triethylamine).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Recrystallization
This protocol describes a general method for the recrystallization of this compound.
Materials:
-
Crude or partially purified this compound
-
Recrystallization solvents (e.g., ethanol, methanol, water, hexanes)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. For polar fluorinated molecules, a combination of a polar solvent like ethanol or methanol with an anti-solvent like water or hexanes is often effective.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: A decision tree for troubleshooting the purification process.
References
- 1. benchchem.com [benchchem.com]
- 2. JP2001139551A - Method for producing 2,3,5,6-tetrafluoropyridine - Google Patents [patents.google.com]
- 3. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3,5,6-Trifluoropyridin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5,6-Trifluoropyridin-2-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via the nucleophilic aromatic substitution of 2,3,5,6-tetrafluoropyridine with ammonia.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Insufficient reaction temperature or pressure: The amination of highly fluorinated pyridines often requires elevated temperatures and pressures to proceed at a reasonable rate.[1][2] 2. Low concentration of ammonia: A sufficient excess of ammonia is necessary to drive the reaction forward. 3. Poor quality starting material: Impurities in the 2,3,5,6-tetrafluoropyridine can inhibit the reaction. | 1. Optimize reaction conditions: Gradually increase the temperature and pressure within the safe limits of your equipment. Reactions are often conducted in a sealed autoclave at temperatures ranging from 90°C to 150°C.[1][2] 2. Increase ammonia concentration: Use a higher concentration of aqueous ammonia or consider using anhydrous ammonia in a suitable solvent. A molar ratio of ammonia to the pyridine starting material of 8:1 to 14:1 has been reported in similar syntheses.[3] 3. Verify starting material purity: Analyze the 2,3,5,6-tetrafluoropyridine by GC-MS or NMR to ensure its purity before starting the reaction. |
| Presence of Multiple Products in GC-MS/NMR | 1. Over-amination: Harsh reaction conditions (high temperature, long reaction time) can lead to the substitution of a second fluorine atom, resulting in the formation of diaminotrifluoropyridine isomers. A known side product is 2,6-diamino-3,5-difluoropyridine.[4] 2. Formation of isomeric products: While the 2-position is the most susceptible to nucleophilic attack by ammonia, small amounts of other isomers may form.[5] 3. Hydrolysis of the starting material or product: The presence of water in the reaction mixture (from aqueous ammonia) at high temperatures can lead to the formation of fluorohydroxypyridine byproducts. | 1. Control reaction time and temperature: Monitor the reaction progress by taking aliquots and analyzing them by TLC or GC. Stop the reaction once the starting material is consumed to a satisfactory level to minimize the formation of the di-substituted product. 2. Purification: Isomeric products can often be separated by column chromatography on silica gel. 3. Use of anhydrous conditions: If hydrolysis is a significant issue, consider using anhydrous ammonia in an organic solvent like dioxane or THF. |
| Product is a Dark Oil or Discolored Solid | 1. Decomposition: High reaction temperatures can lead to the decomposition of the starting material or product, resulting in colored impurities. 2. Presence of polymeric byproducts: Under certain conditions, polymerization of the starting material or intermediates can occur. | 1. Lower reaction temperature: If possible, lower the reaction temperature and extend the reaction time. 2. Purification: Attempt purification by column chromatography, recrystallization, or sublimation to remove colored impurities. |
| Difficulty in Isolating the Product | 1. Product is soluble in the aqueous phase: The amino group can be protonated, increasing the water solubility of the product, especially if the reaction mixture is acidic. 2. Formation of an emulsion during work-up: The presence of both organic and aqueous phases with amphiphilic molecules can lead to stable emulsions. | 1. Adjust pH: Before extraction, basify the aqueous layer with a suitable base (e.g., sodium carbonate or sodium hydroxide) to deprotonate the amino group and reduce its water solubility. 2. Break the emulsion: Add a saturated brine solution or a small amount of a different organic solvent to help break the emulsion. Centrifugation can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common starting material is 2,3,5,6-tetrafluoropyridine. The synthesis involves a nucleophilic aromatic substitution reaction where one of the fluorine atoms at the 2- or 6-position is displaced by an amino group.
Q2: What are the typical reaction conditions for the amination of 2,3,5,6-tetrafluoropyridine?
A2: The reaction is typically carried out using aqueous ammonia in a sealed vessel, such as an autoclave, at elevated temperatures and pressures. Temperatures can range from 50°C to 150°C, and pressures can be significant.[1][2][4] The reaction time can vary from a few hours to over 24 hours depending on the specific conditions.[1][3]
Q3: What are the major side products I should expect?
A3: The primary side products include:
-
Diaminotrifluoropyridines: Formed from over-amination, where a second fluorine atom is substituted by an amino group. 2,6-diamino-3,5-difluoropyridine is a known example.[4]
-
Fluorohydroxypyridines: Resulting from the hydrolysis of the starting material or product in the presence of water at high temperatures.
-
Isomeric mono-amino products: While substitution at the 2-position is favored, small amounts of other isomers may be formed.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by periodically taking a small sample from the reaction mixture (if your setup allows for it safely) and analyzing it by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to track the consumption of the starting material and the formation of the product and any major side products.
Q5: What is the best way to purify the final product?
A5: Purification is typically achieved through a combination of techniques. After the reaction, an extractive work-up is usually performed to separate the product from the aqueous phase. Further purification can be achieved by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the final product in high purity.
Experimental Protocols
Synthesis of this compound from 2,3,5,6-Tetrafluoropyridine
Disclaimer: This is a representative protocol and should be adapted and optimized for your specific laboratory conditions and safety procedures.
Materials:
-
2,3,5,6-Tetrafluoropyridine
-
Aqueous ammonia (28-30%)
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (or other suitable eluents)
Procedure:
-
In a high-pressure autoclave, place 2,3,5,6-tetrafluoropyridine and a stoichiometric excess of aqueous ammonia. A molar ratio of 1:10 to 1:15 of the pyridine to ammonia is a common starting point.
-
Seal the autoclave and heat the mixture to 100-125°C with stirring for 5-24 hours.[1] The internal pressure will increase significantly.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure.
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.
Data Presentation
Table 1: Summary of Reaction Conditions and Outcomes for Amination of Halogenated Pyridines
| Starting Material | Reagent | Temperature (°C) | Time (h) | Pressure (atm) | Product | Yield (%) | Reference |
| 2,3-dichloro-5-trifluoromethylpyridine | 28% aq. NH₃ | 100-125 | 29 | ~2 | 2-amino-3-chloro-5-trifluoromethylpyridine | ~25% | [1] |
| 2,6-dichloro-3-trifluoromethylpyridine | 28% aq. NH₃ | 90 | 24 | ~2 | 2-amino-6-chloro-3-trifluoromethylpyridine | - | [1] |
| 2-chloro-4,6-bis(trifluoromethyl)pyridine | 40% aq. NH₃ | 150 | 5 | ~26 | 2-amino-4,6-bis(trifluoromethyl)pyridine | ~70% | [2] |
| 2,3-difluoro-5-chloropyridine | aq. NH₃ | 110-140 | 16-24 | - | 2-amino-3-fluoro-5-chloropyridine | 85-90% | [3] |
Note: The yields are reported as in the source and may not be optimized.
Visualizations
Caption: Main reaction and major side reactions in the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 2. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]
- 3. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
- 4. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]
- 5. Heterocyclic polyfluoro-compounds. Part XII. Synthesis and some reactions of 2,3,5,6-tetrafluoro-4-iodopyridine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Suzuki Coupling for 3,5,6-Trifluoropyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction for the challenging substrate, 3,5,6-Trifluoropyridin-2-amine.
Troubleshooting Guide
Issue: Low or No Product Formation
Low to negligible yield is a common challenge with this substrate. The following decision tree can help diagnose the potential cause.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound so challenging?
The primary difficulties arise from a combination of factors:
-
Catalyst Inhibition: The lone pairs of electrons on both the pyridine nitrogen and the exocyclic amino group can coordinate with the palladium catalyst, leading to its deactivation.[1]
-
Electron-Deficient Ring: The three fluorine atoms make the pyridine ring highly electron-deficient. While this can facilitate the initial oxidative addition step, it can also slow down other steps in the catalytic cycle.
-
C-F Bond Strength: Although the Suzuki reaction typically occurs at a C-X (X = Cl, Br, I) bond, the strong C-F bonds influence the overall electronics of the molecule.
Q2: What are the most common side reactions and how can I minimize them?
The most prevalent side reactions are:
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, which is a common issue with electron-deficient heteroaryl boronic acids.[2][3]
-
Dehalogenation: The starting aryl halide is reduced, replacing the halogen with a hydrogen atom. This can occur if there are hydride sources in the reaction mixture (e.g., from certain solvents or bases).[1][3]
-
Solution: Ensure the reaction is performed under a rigorously inert atmosphere and choose a solvent less prone to acting as a hydride source.[1]
-
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[1][3]
-
Solution: Thoroughly degas all solvents and the reaction mixture before adding the catalyst.[1]
-
Q3: What is a good starting point for catalyst, ligand, base, and solvent selection?
For a challenging substrate like this compound, a robust catalyst system is essential. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[3] A recommended starting point would be a modern pre-catalyst or a system with a bulky, electron-rich phosphine ligand.
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%) | Common, effective palladium sources.[1] |
| Ligand | SPhos or XPhos (2-6 mol%) | Bulky, electron-rich ligands that promote the challenging oxidative addition and are effective for aminopyridines.[1][5] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Stronger, non-nucleophilic bases often required for challenging couplings.[1][4] |
| Solvent | 1,4-Dioxane or DMF (anhydrous) | Aprotic polar solvents that can solubilize the reactants and are common in these types of couplings.[2][6] |
| Temperature | 80-120 °C | Higher temperatures are often necessary for less reactive coupling partners.[3] |
Q4: Should I use aqueous or anhydrous conditions?
While many Suzuki reactions benefit from a small amount of water, especially when using phosphate bases, excess water can lead to significant protodeboronation of the boronic acid.[3] For this substrate, it is recommended to start with strictly anhydrous conditions. If the reaction is sluggish, a small, controlled amount of degassed water (e.g., a 10:1 or 20:1 solvent:water ratio) can be added.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for each specific boronic acid partner.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.2 - 1.5 eq)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2.5 mol%)
-
Phosphine ligand (e.g., SPhos, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) at least three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor and the ligand.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed or no further conversion is observed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualization of Key Processes
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
troubleshooting low reactivity of 3,5,6-Trifluoropyridin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5,6-Trifluoropyridin-2-amine. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My Nucleophilic Aromatic Substitution (SNAr) reaction with this compound is sluggish or not proceeding to completion. What are the potential causes and solutions?
A1: Low reactivity in SNAr reactions involving this compound can stem from several factors. Generally, fluoropyridines are more reactive than their chloro- or bromo- counterparts in SNAr reactions due to the high electronegativity of fluorine, which activates the ring for nucleophilic attack.[1][2] The rate-determining step is typically the initial addition of the nucleophile.[3][4]
Here are common causes and troubleshooting steps:
-
Insufficiently Activated Nucleophile: The nucleophile may not be strong enough to attack the electron-deficient pyridine ring.
-
Solution: If using an alcohol or amine nucleophile, consider deprotonation with a suitable base (e.g., NaH, K2CO3, Cs2CO3) to generate the more nucleophilic alkoxide or amide. The choice of base is critical and should be tailored to the specific reaction.[5]
-
-
Inappropriate Solvent: The solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction.
-
Solution: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the intermediate and facilitate the reaction.
-
-
Low Reaction Temperature: The activation energy for the reaction may not be overcome at lower temperatures.
-
Solution: Gradually increase the reaction temperature. Microwave heating can sometimes be effective in driving sluggish reactions to completion, but care must be taken to avoid decomposition.[1]
-
-
Steric Hindrance: The nucleophile or substituents on the pyridine ring may sterically hinder the approach of the nucleophile.
-
Solution: While the fluorine atoms are small, a bulky nucleophile may face steric challenges. If possible, consider a less sterically demanding nucleophile.
-
Q2: I am observing low yields in my Buchwald-Hartwig amination of this compound. How can I optimize the reaction?
A2: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success is highly dependent on the careful selection of reaction components.[6][7] Low yields with this compound can be attributed to catalyst inhibition, improper ligand choice, or inadequate base.
Troubleshooting Strategies:
| Parameter | Potential Issue | Recommended Solution |
| Catalyst/Ligand | The palladium catalyst may be poisoned by the substrate or impurities. The chosen ligand may not be optimal for this specific substrate. | Screen a variety of palladium precatalysts (e.g., Pd2(dba)3, Pd(OAc)2) and phosphine ligands (e.g., Xantphos, SPhos, RuPhos).[8] Sterically hindered biaryl phosphine ligands are often effective.[9] |
| Base | The base may not be strong enough to deprotonate the amine or may be incompatible with other functional groups. | Strong, non-nucleophilic bases like NaOt-Bu, LiHMDS, or K3PO4 are commonly used.[5] The choice of base can significantly impact the reaction rate and yield. |
| Solvent | The solvent can influence the solubility of the catalyst and reagents, as well as the reaction kinetics. | Anhydrous, deoxygenated solvents such as toluene, dioxane, or THF are typically used. Ensure all reagents and solvents are dry, as water can lead to catalyst deactivation. |
| Temperature | Suboptimal temperature can lead to slow reaction rates or decomposition. | Most Buchwald-Hartwig reactions are run at elevated temperatures (80-110 °C).[10] Optimize the temperature for your specific substrate and catalyst system. |
Q3: My Suzuki coupling reaction with this compound is failing. What are the likely reasons?
A3: Suzuki coupling involves the reaction of an organoboron species with a halide or triflate.[11] With this compound, the fluorine atoms can be displaced under certain conditions, but they are generally less reactive as leaving groups in Suzuki couplings compared to bromine or iodine. If you are attempting to couple at one of the C-F positions, specialized conditions may be required. More commonly, the amino group would be transformed into a better leaving group (e.g., triflate) or one of the fluorine atoms would be replaced with a more reactive halide.
Assuming a suitable leaving group is present, here are common troubleshooting points:
-
Boronic Acid/Ester Instability: Boronic acids can be prone to decomposition (protodeborylation).
-
Solution: Use fresh, high-quality boronic acid or consider using more stable boronate esters (e.g., pinacol esters). The use of potassium trifluoroborates can also be advantageous.[11]
-
-
Inadequate Base: The base is crucial for the transmetalation step.[12]
-
Catalyst/Ligand Inefficiency: The palladium catalyst and ligand must be appropriate for the electronic properties of the trifluoropyridine ring. The electron-withdrawing nature of the fluorine atoms can affect the oxidative addition step.
-
Oxygen Sensitivity: The Pd(0) active catalyst is sensitive to oxygen.
-
Solution: Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.
-
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a starting point for reacting this compound with a generic nucleophile (Nu-H).
-
To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, 5-10 mL per mmol of substrate) in a sealed tube, add the nucleophile (1.1-1.5 eq).
-
Add a suitable base (e.g., K2CO3, Cs2CO3, 1.5-2.0 eq).
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol describes a general procedure for the cross-coupling of an amine with a halogenated derivative of this compound (assuming one of the fluorines has been replaced by Br or I, or the amino group has been converted to a triflate).
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd2(dba)3, 1-5 mol%), the phosphine ligand (e.g., Xantphos, 2-10 mol%), and the base (e.g., NaOt-Bu, 1.4 eq).
-
Add the aryl halide/triflate (1.0 eq).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.[10]
-
Add the amine (1.2 eq) followed by anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[10]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Troubleshooting logic for low reactivity of this compound.
References
- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Cross-Coupling with 3,5,6-Trifluoropyridin-2-amine
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules utilizing 3,5,6-Trifluoropyridin-2-amine. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to navigate the challenges associated with cross-coupling reactions involving this electron-deficient and sterically hindered substrate.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: The primary challenges stem from a combination of electronic and structural factors:
-
Catalyst Inhibition : The lone pairs of electrons on the pyridine nitrogen and the exocyclic amino group can coordinate to the palladium catalyst. This can form stable, unreactive complexes that inhibit or completely shut down the catalytic cycle.[1][2]
-
Electronic Effects : The three highly electronegative fluorine atoms strongly withdraw electron density from the pyridine ring.[3] This makes the C-F bonds exceptionally strong and the carbon centers less susceptible to oxidative addition, which is often the rate-limiting step in the catalytic cycle.[3][4]
-
Steric Hindrance : The fluorine atom at the 6-position provides significant steric bulk around the potential coupling site, which can hinder the approach of the bulky catalyst complex.
Q2: Which cross-coupling reactions are most suitable for this substrate?
A2: Despite the challenges, several palladium-catalyzed cross-coupling reactions can be successfully employed, including:
-
Suzuki-Miyaura Coupling : For the formation of C-C bonds with aryl or heteroaryl boronic acids/esters. This is often the first choice due to the wide availability of boronic acids and generally mild reaction conditions.[5][6]
-
Buchwald-Hartwig Amination : For the formation of C-N bonds, coupling with primary or secondary amines. This reaction is crucial for synthesizing complex aminopyridine derivatives.[7][8]
-
Sonogashira Coupling : For the formation of C-C bonds with terminal alkynes, leading to the synthesis of alkynylated pyridines.[9][10]
Q3: What are the key considerations for catalyst selection for a Suzuki-Miyaura coupling with this substrate?
A3: A highly active catalyst system is required to overcome the low reactivity of the C-F bond.[4] Key components are:
-
Palladium Precatalyst : Pd₂(dba)₃ or Pd(OAc)₂ are common choices that form the active Pd(0) species in situ.[11]
-
Ligand : This is the most critical component. Bulky, electron-rich phosphine ligands are essential. Ligands such as SPhos, XPhos, RuPhos, or P(t-Bu)₃ are recommended as they accelerate the slow oxidative addition step and stabilize the catalytic intermediates.[1][4][11][12]
Q4: What are common side reactions and how can they be minimized?
A4: Several side reactions can compete with the desired cross-coupling:
-
Protodeboronation (Suzuki) : The boronic acid is replaced by a proton. To minimize this, use anhydrous solvents, consider using more stable boronic esters (e.g., pinacol esters), and choose a suitable non-nucleophilic base.[11][13]
-
Hydrodefluorination/Dehalogenation : The starting material is reduced, replacing a fluorine atom with hydrogen. This can be caused by hydride sources in the reaction (e.g., certain solvents or bases) or side reactions of the catalyst.[13][14] Optimizing the reaction time and ensuring an inert atmosphere can help.
-
Homocoupling (Suzuki) : The boronic acid couples with itself. This can be reduced by using a lower catalyst loading, ensuring the reaction is free of oxygen, and adding the boronic acid slowly to the reaction mixture.[2][11]
Troubleshooting Guides
This section addresses common issues encountered during cross-coupling reactions with this compound.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or No Product Yield | 1. Inactive Catalyst : The Pd(0) species is not forming or is being deactivated. 2. Catalyst Inhibition : The substrate's nitrogen atoms are poisoning the catalyst. 3. Reaction Conditions Too Mild : Insufficient thermal energy for oxidative addition. | 1. Use a fresh, high-purity catalyst and ligand. Ensure solvents are anhydrous and the reaction is under an inert atmosphere (Argon/Nitrogen).[2][13] 2. Switch to a bulkier, more electron-rich ligand (e.g., from PPh₃ to SPhos or XPhos).[4] A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may help.[13] 3. Gradually increase the reaction temperature. |
| Reaction Stalls Before Completion | 1. Catalyst Decomposition : The active catalyst is not stable under the reaction conditions for extended periods. 2. Inhibitor Buildup : A byproduct may be forming that inhibits the catalyst. | 1. Add a second portion of the catalyst and ligand to the reaction mixture. 2. Consider a different solvent or base combination that may prevent the formation of the inhibitory species. |
| Formation of Byproducts | 1. Homocoupling : Boronic acid self-coupling (Suzuki). 2. Protodeboronation : Loss of the boronic acid group (Suzuki). 3. Hydrodefluorination : Loss of a fluorine atom from the starting material. | 1. Ensure the reaction is thoroughly degassed to remove oxygen.[2] Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensure complete reduction of a Pd(II) precatalyst.[13] 2. Use anhydrous conditions and consider replacing the boronic acid with a more stable pinacol boronate ester.[13] 3. Ensure solvents are pure and not a source of hydrides. Minimize reaction time.[13] |
| Inconsistent Results | 1. Reagent Quality : Variable purity of starting materials, catalyst, or base. 2. Atmosphere Control : Inconsistent exclusion of air and moisture. 3. Base Quality : The base (e.g., K₃PO₄) may be hydrated or of inconsistent particle size. | 1. Use reagents from a reliable source and verify their purity. 2. Ensure consistent and thorough degassing procedures (e.g., multiple evacuate-backfill cycles).[15] 3. Use freshly opened or properly stored base. Grinding the base to a fine powder can improve reproducibility.[16] |
Data Presentation: Recommended Starting Conditions
The following tables provide recommended starting points for optimizing cross-coupling reactions with this compound. Yields are highly substrate-dependent and these conditions should be considered a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ (2) | Toluene | 100 |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | n-Butanol | 120 |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 80-100 |
Data extrapolated from similar challenging heteroaryl couplings.[6][11][13]
Table 2: Buchwald-Hartwig Amination Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS (1.5) | Toluene | 100-110 |
| Pd(OAc)₂ (2) | BrettPhos (4) | NaO-t-Bu (1.5) | Dioxane | 100 |
| G3-XPhos (2) | - | K₂CO₃ (2) | t-AmylOH | 110 |
Data based on established protocols for amination of challenging (hetero)aryl halides.[1]
Table 3: Sonogashira Coupling Conditions
| Catalyst (mol%) | Co-Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 60 |
| Pd(PPh₃)₄ (3) | CuI (5) | Diethylamine | DMF | RT - 50 |
| Pd(P(t-Bu)₃)₂ (2) | - | Cs₂CO₃ (2) | Dioxane | 80 |
Data represents typical conditions for Sonogashira couplings, including copper-free variants.[9][10]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a starting point and should be optimized for each specific coupling partner.
-
Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[15]
-
Catalyst Addition : Under a positive flow of the inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition : Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Reaction : Place the flask in a preheated oil bath at the desired temperature (e.g., 80–110 °C) and stir vigorously.
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up : Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Methodologies for Preventing Defluorination of 3,5,6-Trifluoropyridin-2-amine
Welcome to the technical support center for handling 3,5,6-Trifluoropyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing defluorination during common chemical transformations. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant defluorination during my Suzuki-Miyaura coupling with this compound. What are the likely causes and how can I minimize this side reaction?
A: Defluorination is a common challenge when working with electron-deficient fluoro-heterocycles like this compound, especially in palladium-catalyzed cross-coupling reactions. The primary causes are often related to the reaction conditions, particularly the choice of base and ligand.
Troubleshooting Steps:
-
Base Selection: Strong bases can promote nucleophilic aromatic substitution (SNAr) of the fluoride atoms. It is advisable to use milder inorganic bases.
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling reaction, thereby outcompeting the slower defluorination pathway.[1]
-
Temperature Control: Elevated temperatures can increase the rate of defluorination. Running the reaction at the lowest effective temperature is recommended.
-
Boronic Acid/Ester Stability: Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts to minimize side reactions related to boronic acid decomposition.[1]
Q2: Which specific ligands and bases are recommended to prevent defluorination in Suzuki-Miyaura couplings of fluorinated pyridines?
A: For challenging substrates like fluorinated pyridines, the selection of the appropriate ligand and base is critical.
| Parameter | Recommended | To Avoid | Rationale |
| Ligands | Bulky, electron-rich phosphine ligands such as SPhos, XPhos, RuPhos.[1] Pd(dppf)Cl₂ can also be a robust option.[1] | Less bulky or electron-poor ligands. | Bulky, electron-rich ligands promote the desired oxidative addition and reductive elimination steps of the catalytic cycle, accelerating the coupling reaction over the competing defluorination.[1] |
| Bases | Milder inorganic bases like K₃PO₄, Cs₂CO₃, or Na₂CO₃.[1] | Strong bases such as NaOH, KOH, and alkoxides.[1] | Strong bases can act as nucleophiles, leading to the displacement of fluoride from the electron-deficient pyridine ring. |
Q3: I am planning a Buchwald-Hartwig amination with this compound as a coupling partner. What are the key considerations to avoid defluorination?
A: Similar to Suzuki-Miyaura coupling, the conditions for Buchwald-Hartwig amination need to be carefully controlled to prevent defluorination.
Key Considerations:
-
Catalyst System: Employ a palladium catalyst with a bulky, electron-rich phosphine ligand. This combination is known to facilitate the C-N bond formation efficiently.
-
Base Selection: Use a non-nucleophilic, moderately strong base. Bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are commonly used. Screening of the base is often necessary to find the optimal balance between reactivity and minimizing side reactions.
-
Solvent: Anhydrous, aprotic polar solvents such as dioxane or toluene are generally suitable.
-
Reaction Temperature: Maintain the lowest possible temperature that allows for a reasonable reaction rate to suppress potential defluorination.
Q4: Can defluorination occur during a Sandmeyer reaction with this compound? How can this be mitigated?
A: Yes, hydrodefluorination (replacement of a fluorine atom with hydrogen) can be a side reaction during the Sandmeyer reaction of highly fluorinated anilines. This is often attributed to the radical nature of the reaction and the presence of a hydrogen source.
Mitigation Strategies:
-
Diazotization Conditions: Perform the diazotization at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.
-
Copper Catalyst: The choice and amount of the copper(I) salt catalyst can influence the reaction outcome. Use of stoichiometric amounts of the copper salt is common.
-
Reaction Medium: The reaction is typically carried out in an acidic medium. Careful control of the acidity and the choice of acid can be important. For fluoro-deamination, specialized copper-mediated protocols in organic solvents might offer a milder alternative to traditional aqueous Sandmeyer conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Minimized Defluorination
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid/ester, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
In a separate glovebox or under a positive flow of inert gas, prepare a solution of the palladium precatalyst and the phosphine ligand in the anhydrous solvent.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS, analyzing for both product formation and the appearance of any defluorinated byproducts.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination to Minimize Defluorination
Materials:
-
Aryl halide/triflate (1.0 equiv)
-
This compound (1.1 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equiv)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk flask.
-
Add the aryl halide/triflate and this compound.
-
Add the anhydrous solvent.
-
Seal the flask and heat the reaction mixture with stirring to the desired temperature (e.g., 90-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for defluorination in Suzuki-Miyaura coupling.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
Technical Support Center: Scale-Up Synthesis of 3,5,6-Trifluoropyridin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3,5,6-Trifluoropyridin-2-amine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the large-scale synthesis of this compound.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| ST-01 | Low yield and purity when aminating 2,3,5,6-tetrafluoropyridine with aqueous ammonia. | This is a known issue with the direct amination method, which often requires high temperatures and pressures, leading to side reactions and impurities.[1] | Consider an alternative two-step synthesis route: 1. React 2,3,5,6-tetrafluoropyridine with hydrazine monohydrate to form a 2-hydrazino intermediate. 2. Reduce the intermediate using a Raney nickel catalyst to obtain high-purity this compound under milder conditions.[1] |
| ST-02 | Difficulty in controlling the reaction temperature and pressure during direct amination. | The reaction of 2,3,5,6-tetrafluoropyridine with aqueous ammonia is highly exothermic and generates pressure, which can be challenging to manage at scale.[1] | - Ensure the use of a high-pressure reactor with precise temperature and pressure controls. - Implement a gradual addition of the amination agent to control the exotherm. - Explore the milder, two-step hydrazine route to avoid high-pressure conditions.[1] |
| ST-03 | Formation of di-substituted or other isomeric impurities. | The high reactivity of 2,3,5,6-tetrafluoropyridine can lead to substitution at other positions, especially under harsh reaction conditions. | - Optimize the molar ratio of ammonia to the starting material to favor mono-substitution. - Lowering the reaction temperature, if feasible within the direct amination protocol, may improve selectivity. - The hydrazine route generally offers higher selectivity and purity.[1] |
| ST-04 | Challenges in purifying the final product. | Impurities from the direct amination route can be difficult to separate from the desired product due to similar physical properties. | - Employ multi-step purification techniques such as recrystallization followed by column chromatography. - Consider converting the product to a salt for easier purification and then regenerating the free amine. - Adopting the cleaner hydrazine synthesis route can significantly simplify purification.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common route is the direct amination of 2,3,5,6-tetrafluoropyridine using aqueous ammonia.[1] However, this method often requires high temperatures and pressures. An alternative, higher-purity route involves the reaction of 2,3,5,6-tetrafluoropyridine with hydrazine, followed by reduction of the resulting hydrazino-intermediate.[1]
Q2: What are the main challenges in scaling up the direct amination of 2,3,5,6-tetrafluoropyridine?
A2: The primary challenges include managing the high reaction temperatures and pressures required, which poses safety and equipment constraints.[1] Furthermore, the reaction can lead to the formation of impurities, resulting in lower yields and difficulties in purification.[1]
Q3: Are there safer and more efficient alternatives to the high-pressure amination method?
A3: Yes, a two-step process involving a hydrazine intermediate is a preferred alternative for large-scale synthesis.[1] This method proceeds under milder conditions, resulting in a higher purity product and simplifying the overall process.[1]
Q4: What are the key safety considerations for the scale-up synthesis of this compound?
A4: When using the direct amination route, careful handling of high-pressure equipment is crucial. For the alternative hydrazine route, it is important to handle hydrazine monohydrate with appropriate safety precautions as it is a hazardous substance. Standard personal protective equipment should be worn at all times, and all reactions should be conducted in a well-ventilated area.
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Amination (Lab Scale Example)
-
Reaction: 2,3,5,6-tetrafluoropyridine is heated with aqueous ammonia in a high-pressure reactor.[1]
-
Procedure:
-
Charge a high-pressure autoclave with 2,3,5,6-tetrafluoropyridine and aqueous ammonia.
-
Seal the reactor and heat to the desired temperature (e.g., 50°C) while monitoring the internal pressure.[1]
-
Maintain the reaction conditions for several hours until completion, as monitored by an appropriate analytical technique (e.g., GC-MS).
-
After cooling to room temperature, carefully vent the reactor.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Synthesis of this compound via Hydrazine Intermediate (Lab Scale Example)
-
Step 1: Synthesis of 2-hydrazino-3,5,6-trifluoropyridine
-
Reaction: 2,3,5,6-tetrafluoropyridine is reacted with hydrazine monohydrate.[1]
-
Procedure:
-
In a round-bottom flask, dissolve 2,3,5,6-tetrafluoropyridine in a suitable solvent.
-
Add hydrazine monohydrate dropwise at a controlled temperature.
-
Stir the reaction mixture for several hours until the starting material is consumed.
-
Isolate the intermediate product by filtration or extraction.
-
-
-
Step 2: Reduction to this compound
-
Reaction: The 2-hydrazino intermediate is reduced using a Raney nickel catalyst.[1]
-
Procedure:
-
Suspend the 2-hydrazino-3,5,6-trifluoropyridine and Raney nickel catalyst in a suitable solvent.
-
Hydrogenate the mixture in a hydrogenation apparatus at a controlled temperature and pressure.
-
After the reaction is complete, filter off the catalyst.
-
Concentrate the filtrate to obtain the crude product.
-
Purify the product as necessary.
-
-
Data Summary
| Synthesis Route | Starting Material | Reagents | Conditions | Yield | Purity | Reference |
| Direct Amination | 2,3,5,6-tetrafluoropyridine | Aqueous Ammonia | High Temperature, High Pressure | Moderate | Variable, often requires extensive purification | [1] |
| Hydrazine Intermediate | 2,3,5,6-tetrafluoropyridine | 1. Hydrazine monohydrate 2. Raney Nickel, H₂ | Milder Conditions | High | High (>98%) | [1] |
Visualizations
Caption: Troubleshooting workflow for scale-up synthesis issues.
References
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Analysis of 1H and 19F NMR for 3,5,6-Trifluoropyridin-2-amine
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. 3,5,6-Trifluoropyridin-2-amine, a key building block in medicinal chemistry, presents a unique analytical challenge due to its complex fluorine substitution pattern. This guide provides a comprehensive comparison of ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound, offering predicted spectral data, detailed experimental protocols, and a comparative look at alternative analytical techniques.
Predicted NMR Analysis of this compound
The combination of ¹H and ¹⁹F NMR spectroscopy provides a powerful tool for the unambiguous structural confirmation of this compound. The ¹H NMR spectrum is expected to be relatively simple, showing signals for the amine protons and the single aromatic proton. Conversely, the ¹⁹F NMR spectrum will be more complex, revealing three distinct fluorine signals with characteristic couplings to each other and to the neighboring proton.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to display two main signals: a broad singlet for the amine (-NH₂) protons and a doublet of doublets of doublets (ddd) for the C4-proton, arising from couplings to the three fluorine atoms.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| -NH₂ | 4.5 - 6.0 | Broad Singlet | - |
| H-4 | 7.0 - 7.5 | ddd | J(H-F⁵) ≈ 8-10 Hz, J(H-F³) ≈ 2-4 Hz, J(H-F⁶) ≈ 1-2 Hz |
Predicted ¹⁹F NMR Spectral Data
The ¹⁹F NMR spectrum is expected to show three distinct signals, one for each fluorine atom. The chemical shifts are influenced by the electronic environment, with fluorine atoms ortho to the nitrogen atom typically appearing at a lower field.[2] The coupling constants between the fluorine atoms will provide crucial information about their relative positions.
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F-3 | -140 to -150 | Doublet of Doublets (dd) | J(F³-F⁵) ≈ 20-25 Hz, J(F³-H⁴) ≈ 2-4 Hz |
| F-5 | -155 to -165 | Doublet of Doublets of Doublets (ddd) | J(F⁵-F⁶) ≈ 15-20 Hz, J(F⁵-F³) ≈ 20-25 Hz, J(F⁵-H⁴) ≈ 8-10 Hz |
| F-6 | -90 to -100 | Doublet of Doublets (dd) | J(F⁶-F⁵) ≈ 15-20 Hz, J(F⁶-H⁴) ≈ 1-2 Hz |
Experimental Protocols for NMR Analysis
Standardized protocols are crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H NMR (δ 0.00 ppm). For ¹⁹F NMR, an external reference like CFCl₃ (δ 0.00 ppm) or an internal standard like trifluorotoluene can be used.
-
Filtration: If necessary, filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.
NMR Spectrometer Parameters
| Parameter | ¹H NMR | ¹⁹F NMR |
| Spectrometer Frequency | 400 MHz or higher | 376 MHz or higher |
| Solvent | CDCl₃, DMSO-d₆, Acetone-d₆ | CDCl₃, DMSO-d₆, Acetone-d₆ |
| Temperature | 298 K | 298 K |
| Pulse Angle | 30-45° | 30-45° |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay | 1-5 seconds | 1-5 seconds |
| Number of Scans | 16-64 | 64-256 |
| Spectral Width | 12-16 ppm | 200-250 ppm |
Comparative Analysis with Alternative Techniques
While NMR spectroscopy is the gold standard for structural elucidation, other analytical techniques can provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification.[3][4] | High sensitivity, excellent for quantitative analysis.[3] | Provides limited structural information.[3] |
| UV-Visible Spectroscopy | Information about the chromophore system.[5][6] | Simple, rapid, and cost-effective.[6] | Limited structural detail, sensitive to solvent and pH.[5][6] |
| Mass Spectrometry (MS) | Molecular weight determination, fragmentation pattern for structural clues.[7] | High sensitivity, provides exact mass.[7] | Isomers may not be distinguishable without fragmentation analysis.[7] |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the NMR analysis of this compound and the relationship between different analytical techniques.
Caption: Workflow for NMR analysis of this compound.
Caption: Interrelation of analytical techniques for compound characterization.
References
- 1. 2-Amino-3,5-difluoropyridine | 732306-31-9 | Benchchem [benchchem.com]
- 2. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 3. helixchrom.com [helixchrom.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Characterization of Pharmaceutical Tablets Using UV Hyperspectral Imaging as a Rapid In-Line Analysis Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 6. amhsr.org [amhsr.org]
- 7. Mass Spectrometry: A Powerful Analytical Tool in Biopharma | Technology Networks [technologynetworks.com]
Comparative Analysis of the Mass Spectrometry Fragmentation of 3,5,6-Trifluoropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted mass spectrometry fragmentation pattern of 3,5,6-Trifluoropyridin-2-amine against the known fragmentation of 2-Aminopyridine and 4-Fluoroaniline. This document is intended to aid researchers in identifying and characterizing this and similar fluorinated aromatic amines. The predictions are based on established fragmentation principles of aromatic, amino, and fluorinated compounds.
Comparative Fragmentation Analysis
The fragmentation of this compound under electron ionization (EI) is expected to be influenced by the presence of the amino group and the highly electronegative fluorine atoms on the stable pyridine ring. The primary fragmentation pathways are likely to involve the loss of small neutral molecules such as hydrogen cyanide (HCN), hydrogen fluoride (HF), and formyl fluoride (HFO), as well as radical species.
For a comparative perspective, we will consider the fragmentation of two structurally related compounds: 2-Aminopyridine, which shares the same core structure without the fluorine substituents, and 4-Fluoroaniline, a fluorinated aromatic amine.
Predicted and Known Fragmentation Data
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) | Plausible Neutral Loss |
| This compound | 148 | 121, 101, 94, 75 | HCN, HF, F, HCN+HF, etc. |
| 2-Aminopyridine | 94 | 67, 66, 39 | HCN, H₂CN, C₂H₂ |
| 4-Fluoroaniline | 111 | 84, 83, 57 | HCN, H₂CN, C₂H₂ |
Note: The m/z values for this compound are predicted based on fragmentation rules. The data for 2-Aminopyridine and 4-Fluoroaniline is based on publicly available spectral data.
Proposed Fragmentation Pathway for this compound
The fragmentation of this compound is anticipated to proceed through several key steps. The initial ionization will form a molecular ion (M⁺) at m/z 148. Subsequent fragmentation is likely to involve the following pathways:
-
Loss of HCN: A common fragmentation for pyridine-containing compounds is the elimination of a neutral hydrogen cyanide molecule, which would lead to a fragment ion at m/z 121.
-
Loss of HF: The presence of fluorine atoms makes the loss of hydrogen fluoride a probable event, resulting in a fragment at m/z 128.
-
Sequential Losses: Further fragmentation could involve the sequential loss of HF and/or HCN from the initial fragments. For example, the fragment at m/z 121 could lose HF to yield a fragment at m/z 101.
Experimental Protocols
A standardized protocol for analyzing this compound and similar compounds using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below. For analyses requiring derivatization, appropriate reagents are added, and the reaction is allowed to proceed to completion before introduction into the mass spectrometer.[1]
1. Sample Preparation:
-
Dissolve approximately 1 mg of the analyte in 1 mL of a volatile organic solvent such as methanol or dichloromethane.
-
Perform serial dilutions to achieve a final concentration of 1-10 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.[1]
-
Quadrupole Temperature: 150 °C.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.[1]
-
Scan Range: m/z 40-500 to capture the molecular ion and all significant fragment ions.[1]
-
Data Acquisition: Full scan mode. For more detailed structural elucidation, tandem mass spectrometry (MS/MS) can be performed.[1]
Visualizations
The following diagrams illustrate the proposed fragmentation pathway and a general experimental workflow.
Caption: Proposed fragmentation pathway for this compound.
Caption: General experimental workflow for GC-MS analysis.
References
comparing reactivity of 3,5,6-Trifluoropyridin-2-amine with other aminopyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 3,5,6-Trifluoropyridin-2-amine with other common aminopyridines. The inclusion of multiple fluorine atoms drastically alters the electronic properties of the pyridine ring, leading to significant differences in basicity and reactivity in key synthetic transformations. This document outlines these differences, supported by established principles of physical organic chemistry and representative experimental data for analogous compounds.
Comparison of Basicity (pKa)
The basicity of an aminopyridine is a fundamental predictor of its reactivity, particularly its ability to act as a nucleophile or to be protonated under reaction conditions. The pKa of the conjugate acid (pyridinium ion) is a direct measure of this basicity. The strong electron-withdrawing inductive effect of fluorine atoms significantly reduces the electron density on the pyridine nitrogen and the exocyclic amino group, making this compound a much weaker base than its non-fluorinated counterpart.
| Compound | Structure | pKa of Conjugate Acid | Notes |
| 2-Aminopyridine | 6.86[1] | A moderately strong base due to the electron-donating amino group. | |
| 3-Chloropyridine | 2.84[1] | The single chloro substituent significantly reduces basicity. | |
| This compound | Estimated < 1 | The three strongly electron-withdrawing fluorine atoms dramatically decrease basicity, making it a very weak base. The predicted pKa for 2,4,6-trifluoropyridine is -7.23, indicating the powerful effect of multiple fluorine atoms.[2] |
Reactivity in Key Aromatic Substitution Reactions
The electronic nature of this compound dictates its reactivity profile, which is markedly different from that of 2-aminopyridine.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient and thus susceptible to nucleophilic attack. This reactivity is dramatically enhanced by the presence of strong electron-withdrawing groups like fluorine. Consequently, this compound is highly activated towards SNAr, whereas 2-aminopyridine is generally unreactive in such transformations.
The fluorine atoms in polyfluorinated pyridines are excellent leaving groups in SNAr reactions, with reactivity following the order F > Cl > Br > I.[3] Nucleophilic attack on polyfluoropyridines typically occurs at the 4-position (para to the nitrogen), followed by the 2-position (ortho).[4] In this compound, the 4-position is unsubstituted, making the C6 position (ortho to nitrogen and para to the amino group) a likely site for substitution.
| Compound | Reactivity towards SNAr | Typical Conditions |
| 2-Aminopyridine | Generally unreactive. | Requires exceptionally strong nucleophiles and harsh conditions, or activation via N-oxide formation. |
| 5,6-Dichloro-3-nitropyridin-2-amine | Reactive.[5] | The nitro group and chlorine atoms activate the ring for nucleophilic substitution. |
| This compound | Highly Reactive. | Readily undergoes substitution with a variety of nucleophiles (e.g., alkoxides, amines, thiols) under relatively mild conditions. |
Electrophilic Aromatic Substitution (EAS)
The pyridine nitrogen deactivates the ring towards electrophilic attack.[6] The three additional electron-withdrawing fluorine atoms in this compound further and severely deactivate the ring. While the amino group is an activating, ortho-para director, its effect is largely overcome by the powerful deactivating effects of the ring nitrogen and fluorine substituents.[7] All positions ortho and para to the amino group are occupied by fluorine atoms. Therefore, this compound is expected to be extremely unreactive towards electrophilic aromatic substitution.
| Compound | Reactivity towards EAS | Typical Conditions |
| 2-Aminopyridine | Moderately reactive. | Substitution occurs, directed by the amino group, but often requires forcing conditions compared to benzene. |
| This compound | Extremely Unreactive. | Expected to be inert to all but the most powerful electrophilic reagents and forcing conditions. No examples are readily found in the literature, suggesting a lack of reactivity. |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The C-F bond is the strongest carbon-halogen bond, making fluorinated aromatics challenging substrates for cross-coupling reactions like the Suzuki-Miyaura coupling, which rely on an oxidative addition step. While C-Cl and C-Br bonds on pyridines are readily activated by common palladium catalysts, C-F activation requires highly active, specialized catalyst systems.
| Compound / Bond | Reactivity in Suzuki-Miyaura Coupling | Typical Catalyst Systems |
| 2-Chloropyridines | Moderately reactive. | Pd(dppf)Cl2, Pd(OAc)2 with phosphine ligands (e.g., SPhos, XPhos).[8] |
| 2-Bromopyridines | Highly reactive. | Pd(PPh3)4, Pd(dppf)Cl2. |
| C-F bonds in this compound | Very Low Reactivity. | Requires highly specialized, electron-rich, and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands with a suitable palladium precursor (e.g., Pd2(dba)3). The C-F bonds are generally not the preferred sites for coupling if other halides are present.[9] |
Experimental Protocols for Reactivity Comparison
The following are general methodologies that can be employed to quantitatively compare the reactivity of this compound with other aminopyridines.
Determination of pKa by Potentiometric Titration
-
Preparation: Prepare a 0.01 M solution of the aminopyridine in a suitable solvent (e.g., water or a water/co-solvent mixture like water/ethanol for less soluble compounds).
-
Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Use a calibrated pH meter with a glass electrode to monitor the pH.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.
-
Data Analysis: Record the pH after each addition of titrant. Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the amine has been protonated).
Competitive Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: In a reaction vessel, combine equimolar amounts (e.g., 1.0 mmol) of this compound and a competing aminopyridine (e.g., 2-chloro-3,5-dinitropyridine).
-
Nucleophile Addition: Add a sub-stoichiometric amount (e.g., 0.5 mmol) of a chosen nucleophile (e.g., sodium methoxide) and a suitable solvent (e.g., THF or DMSO).
-
Reaction: Stir the reaction at a controlled temperature (e.g., room temperature or 50 °C) for a set period.
-
Analysis: Quench the reaction and analyze the product mixture using quantitative techniques such as GC-MS or 1H NMR with an internal standard. The ratio of the products formed will give a direct measure of the relative reactivity of the two substrates.
Suzuki-Miyaura Cross-Coupling Reactivity Study
-
Catalyst Screening: In parallel reaction vials, place the aminopyridine substrate (e.g., this compound, 1.0 equiv), a boronic acid (e.g., phenylboronic acid, 1.5 equiv), and a base (e.g., K2CO3 or Cs2CO3, 2.0 equiv) in a degassed solvent (e.g., dioxane/water).
-
Catalyst Addition: To each vial, add a different palladium catalyst system (e.g., Pd(PPh3)4, Pd(dppf)Cl2, Pd2(dba)3/SPhos). Typically 1-5 mol% of the catalyst is used.
-
Reaction: Heat the reactions to a standard temperature (e.g., 100 °C) and monitor the progress over time by TLC or LC-MS.
-
Yield Determination: After a set time (e.g., 24 hours), cool the reactions, work them up, and determine the product yield by purification or quantitative NMR. This allows for a direct comparison of catalyst efficiency for the C-F bond activation.
Visualized Relationships
The following diagrams illustrate the key factors governing the reactivity of this compound.
Caption: Factors influencing the reactivity of this compound.
Caption: Workflow for a competitive SNAr experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,4,6-TRIFLUOROPYRIDINE | 3512-17-2 [m.chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of 3,5,6-Trifluoropyridin-2-amine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the characterization of 3,5,6-trifluoropyridin-2-amine derivatives. Due to the limited availability of comprehensive public data on a wide range of these specific derivatives, this guide focuses on the characterization of a closely related and commercially available analog, 2-amino-4-chloro-3,5,6-trifluoropyridine, and outlines general synthetic and analytical methodologies applicable to this class of compounds.
The trifluoropyridine scaffold is a key structural motif in medicinal and agricultural chemistry. The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The 2-aminopyridine moiety serves as a versatile handle for further chemical modifications, allowing for the generation of diverse compound libraries for screening.
Physicochemical and Spectroscopic Characterization
A foundational aspect of drug discovery and development is the thorough characterization of synthesized compounds. For this compound derivatives, this involves a combination of techniques to confirm their identity, purity, and structural features.
Table 1: Physicochemical and Spectroscopic Data for 2-Amino-4-chloro-3,5,6-trifluoropyridine
| Property | Value |
| Molecular Formula | C₅H₂ClF₃N₂ |
| Molecular Weight | 198.54 g/mol |
| Appearance | White to cream crystals or powder |
| Melting Point | 120.5-126.5 °C |
| Purity (GC) | ≥97.5% |
| IUPAC Name | 4-chloro-3,5,6-trifluoropyridin-2-amine |
| CAS Number | 63489-56-5 |
Data sourced from commercial suppliers.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized procedures for the synthesis and characterization applicable to this compound derivatives.
General Synthesis of N-Aryl Derivatives
The N-arylation of 2-aminopyridines is a common strategy to introduce structural diversity. The Buchwald-Hartwig amination is a powerful method for this transformation.
Protocol: Palladium-Catalyzed N-Arylation
-
To a reaction vessel, add 2-amino-3,5,6-trifluoropyridine (1.0 mmol), the desired aryl halide (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol).
-
Add a dry, degassed solvent (e.g., toluene or dioxane, 5 mL).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-3,5,6-trifluoropyridin-2-amine derivative.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. ¹⁹F NMR is particularly important for confirming the substitution pattern on the fluorinated pyridine ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Biological Evaluation: A General Workflow
The biological activity of novel compounds is assessed through a series of in vitro and in vivo assays. The specific assays will depend on the therapeutic target of interest.
Signaling Pathways: Potential Targets
Derivatives of 2-aminopyridine have been reported to interact with a variety of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels. The specific signaling pathways modulated will depend on the nature of the substituents on the this compound core.
Comparison with Alternatives
While specific data for a series of this compound derivatives is scarce, we can compare the parent scaffold to other common fluorinated aminopyridines used in drug discovery.
Table 2: Comparison of Fluorinated 2-Aminopyridine Scaffolds
| Scaffold | Key Features | Common Applications |
| This compound | High degree of fluorination, potential for altered pKa and metabolic stability. Multiple sites for substitution. | Primarily as a building block for medicinal and agricultural chemistry. |
| 2-Amino-5-fluoropyridine | Single fluorine atom, well-established synthetic routes. | Intermediate in the synthesis of various pharmaceuticals. |
| 2-Amino-3-chloro-5-trifluoromethylpyridine | Contains both fluorine and chlorine, offering different reactivity and properties. The trifluoromethyl group is a strong electron-withdrawing group. | Intermediate for agricultural chemicals and medicines. |
Conclusion
Comparative Guide to Fluoro-Substituted Pyridine Derivatives as Anaplastic Lymphoma Kinase (ALK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of Crizotinib, a key kinase inhibitor derived from a fluoro-substituted 2-aminopyridine scaffold, with alternative ALK inhibitors. The information presented is supported by experimental data to facilitate informed decisions in drug discovery and development.
Introduction to ALK Inhibition
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] In several types of cancer, such as non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the creation of fusion genes, like EML4-ALK. This fusion results in a constitutively active ALK kinase, which drives uncontrolled cell proliferation and survival by activating downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[1][2][3][4] Consequently, inhibiting the kinase activity of ALK is a validated therapeutic strategy for cancers harboring ALK alterations.[1][2]
Crizotinib, with its aminopyridine structure, acts as a competitive inhibitor at the ATP-binding pocket of ALK, thereby blocking its signaling.[5][6][7] This guide will compare the efficacy of Crizotinib with other ALK inhibitors, focusing on their in vitro potency and cellular activity.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro inhibitory activities of Crizotinib and its alternatives against ALK kinase and various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Reference(s) |
| Crizotinib | ALK | 20 | |
| c-MET | 8.0 | ||
| ROS1 | <0.025 (Ki) | [5] | |
| Ceritinib | ALK | 0.15 | [8] |
| Alectinib | ALK | 1.9 | [8] |
| Lorlatinib | ALK (wild-type) | 80 | [8] |
| ALK (G1202R mutant) | 80 | [8] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate higher potency.
Table 2: Anti-proliferative Activity in ALK-positive Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 / GI50 (nM) | Reference(s) |
| Crizotinib | H3122 (NSCLC) | Cell Viability | 30 | [9] |
| H2228 (NSCLC) | Cell Viability | ~30-100 | [10] | |
| Ceritinib | H3122 (NSCLC) | Cell Viability | 30 | [9] |
| H2228 (NSCLC) | Cell Viability | <30 | [10] | |
| Alectinib | H3122 (NSCLC) | Cell Viability | ~30 | [11] |
| H2228 (NSCLC) | Cell Viability | ~30 | [11] |
IC50/GI50 values represent the concentration of the inhibitor required to inhibit cell growth or viability by 50%.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is designed to measure the binding and displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the ALK kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ALK kinase.
Materials:
-
Recombinant human ALK protein
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (e.g., Crizotinib, Ceritinib) serially diluted in DMSO
-
384-well assay plates
Procedure:
-
Compound Plating: Add 5 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase/Antibody Addition: Add 5 µL of a pre-mixed solution of ALK kinase and Eu-anti-Tag antibody in kinase buffer to each well.
-
Tracer Addition: Add 5 µL of the Alexa Fluor™ 647-labeled kinase tracer in kinase buffer to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Detection: Read the plate on a fluorescence plate reader capable of measuring Fluorescence Resonance Energy Transfer (FRET) between the Europium donor and the Alexa Fluor™ 647 acceptor.
-
Data Analysis: The FRET signal is inversely proportional to the amount of tracer displaced by the inhibitor. Plot the FRET signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[12]
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitors on the proliferation and viability of cancer cell lines.
Objective: To determine the concentration of an inhibitor that reduces the viability of a cancer cell line by 50% (GI50).
Materials:
-
ALK-positive cancer cell lines (e.g., H3122, H2228)
-
Complete cell culture medium
-
Test compounds serially diluted in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the untreated control wells to determine the percentage of cell viability. Plot the percentage of cell viability against the logarithm of the inhibitor concentration to calculate the GI50 value.[13][14]
Mandatory Visualization
ALK Signaling Pathway
Caption: Simplified ALK signaling pathway and the point of inhibition by Crizotinib and other ALK inhibitors.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay to determine inhibitor potency (IC50).
References
- 1. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Crizotinib - Wikipedia [en.wikipedia.org]
- 6. Facebook [cancer.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ALK and IGF-1R as independent targets in crizotinib resistant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
A Comparative Analysis of the Crystal Structures of Halogenated Aminopyridine Derivatives
A detailed examination of the solid-state structures of a tetrafluorinated pyridine derivative and a dichlorinated aminopyridine, highlighting the influence of halogen substitution on intermolecular interactions and crystal packing.
This guide provides a comparative analysis of the X-ray crystal structures of two halogenated aminopyridine derivatives: 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate and 4-amino-3,5-dichloropyridine. The objective is to offer researchers, scientists, and drug development professionals a clear comparison of their solid-state properties, supported by crystallographic data and detailed experimental protocols. Understanding the three-dimensional structure of these compounds is crucial for rational drug design and the development of new materials, as the spatial arrangement of atoms and intermolecular interactions significantly influence their biological activity and physical properties.
Comparison of Crystallographic Data
The crystallographic data for the two compounds are summarized in the table below, providing a direct comparison of their unit cell parameters and refinement statistics.
| Parameter | 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate | 4-amino-3,5-dichloropyridine[1][2][3] |
| Chemical Formula | C₁₁H₁₀F₄N₂O₂ | C₅H₄Cl₂N₂ |
| Molecular Weight | 278.21 | 163.00 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | Pna2₁ |
| a (Å) | 6.8588 (1) | 13.304 (2) |
| b (Å) | Not specified in abstract | 12.911 (2) |
| c (Å) | Not specified in abstract | 3.8636 (7) |
| α (°) | 90 | 90 |
| β (°) | Not specified in abstract | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | Not specified in abstract | 663.64 (19) |
| Z | Not specified in abstract | 4 |
| Temperature (K) | Not specified in abstract | 296 |
| Radiation Type | Mo Kα | Mo Kα |
| R-factor | Not specified in abstract | 0.031 |
| Key Intermolecular Interactions | N-H···O hydrogen bonds, C-H···F contacts, C-H···π contacts[4] | N-H···N hydrogen bonds, offset π–π stacking, halogen–π interactions[1][2] |
Structural Insights and Visualization
The substitution pattern of fluorine versus chlorine atoms on the pyridine ring, as well as the different substituents on the amino group, leads to distinct intermolecular interactions that govern the crystal packing of these two molecules.
In the case of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate, the crystal structure is characterized by N-H···O hydrogen bonds that link the molecules into chains.[4] These chains are further interconnected by C-H···F and C-H···π contacts. Hirshfeld surface analysis revealed that F···H/H···F interactions are the most significant contributors to the surface contacts (35.6%).[4]
Conversely, the crystal structure of 4-amino-3,5-dichloropyridine is dominated by strong N-H···N hydrogen bonds, which form supramolecular chains.[1][2] These chains are then linked by offset π–π stacking and halogen–π interactions.[1][2] Hirshfeld surface analysis for this compound indicated that Cl···H/H···Cl contacts (40.1%) are the most prominent intermolecular interactions.[1][2]
The following diagram illustrates the key differences in the intermolecular interactions that stabilize the crystal lattices of these two compounds.
Caption: A diagram illustrating the different primary intermolecular interactions in the two compared aminopyridine derivatives.
Experimental Protocols
Synthesis and Crystallization
2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate: 2-[(Perfluoropyridin-4-yl)amino]ethan-1-ol was synthesized according to a known method. In a 500 ml round-bottom flask, 2-[(perfluoropyridin-4-yl)amino]ethan-1-ol (13.4 g, 62.3 mmol), trimethylamine (10.7 ml, 77.2 mmol), and diethyl ether (300 ml) were combined. The solution was stirred under a nitrogen atmosphere at 273–278 K for 15 minutes. Methacryloyl chloride was then added, and the reaction proceeded to yield the title compound. Single crystals suitable for X-ray diffraction were obtained through slow evaporation of the solvent.
4-amino-3,5-dichloropyridine: 4-amino-3,5-dichloropyridine (0.04075 mg) was dissolved in 20 ml of water and heated over a water bath for 20 minutes at 353 K.[1][2][5] The solution was then allowed to cool slowly to room temperature. Colorless crystals suitable for X-ray diffraction formed after several days.[1][2][5]
X-ray Diffraction and Structure Refinement
2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate: X-ray diffraction data were collected using Mo Kα radiation (λ = 0.71073 Å). The structure was solved and refined using standard crystallographic software. N-bound H atoms were refined freely, while C-bound H atoms were positioned geometrically and refined as riding atoms.
4-amino-3,5-dichloropyridine: Data collection was performed on a Bruker APEXII CCD diffractometer using Mo Kα radiation.[2][3] The crystal data, data collection, and structure refinement details are summarized in the publication.[1][2][3] The structure was solved with SHELXT and refined with SHELXL.[2][3] Hydrogen atoms were treated with a mixture of independent and constrained refinement.[2][3] The final R-factor was 0.031 for observed reflections.[2][3]
References
- 1. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Synthesis and crystal structure of 2-[(2,3,5,6-tetra-fluoro-pyridin-4-yl)amino]-ethyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iucrdata.iucr.org [iucrdata.iucr.org]
A Comparative Guide to Analytical Methods for Purity Determination of 3,5,6-Trifluoropyridin-2-amine
For researchers, scientists, and drug development professionals, the accurate determination of the purity of active pharmaceutical ingredients (APIs) and intermediates like 3,5,6-Trifluoropyridin-2-amine is of paramount importance. This guide provides a comparative overview of the most common and effective analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for purity determination depends on various factors, including the nature of the impurities, the required level of accuracy, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of this compound.
Table 1: Comparison of Analytical Methods for Purity Assessment
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their interaction with a stationary phase, followed by mass-based detection. | Quantification based on the integral of NMR signals relative to a certified internal standard. |
| Primary Use | Quantitative purity determination and impurity profiling. | Identification and quantification of volatile impurities and by-products. | Absolute quantitative purity determination and structural elucidation.[1] |
| Sample Requirements | Soluble in a suitable mobile phase. | Volatile and thermally stable, may require derivatization.[2][3] | Soluble in a deuterated solvent. |
| Typical Purity Range (%) | 98.0 - 99.9 | 97.5 - 99.8 | 98.5 - 99.9+[4] |
| Strengths | Robust and sensitive method for routine purity checks and impurity profiling.[4][5] | Excellent separation for volatile compounds and provides structural information for impurity identification.[2][4] | Provides a direct measure of purity without the need for a specific reference standard of the analyte; highly accurate and precise.[1][6] |
| Limitations | May not be suitable for highly volatile or non-UV active impurities. | Not suitable for non-volatile or thermally labile compounds.[4] | Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer.[4] |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify related non-volatile impurities using a reverse-phase HPLC method with UV detection.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 5 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities and residual solvents in the this compound sample.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-450.
Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound sample.
-
Dissolve in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex to ensure complete dissolution.
Data Analysis: The purity is determined by the area percentage of the main peak. Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).
-
Internal Standard: A certified internal standard with a known purity and signals that do not overlap with the analyte, for example, maleic acid or 1,3,5-trimethoxybenzene.
-
Pulse Sequence: A standard quantitative ¹H NMR experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of >250:1 for the signals to be integrated.
Sample Preparation:
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg) and the this compound sample (e.g., 10 mg) into a clean NMR tube.
-
Add a precise volume of DMSO-d6 (e.g., 0.75 mL) to dissolve the solids completely.
Data Analysis: The purity of this compound is calculated by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.[4]
References
The Impact of Fluorination on Aminopyridine Analogues: A Comparative Analysis
A deep dive into the effects of fluorine substitution on the biological activity and physicochemical properties of aminopyridine analogues reveals significant alterations in potency, metabolic stability, and pharmacokinetics. This guide provides a comparative study of fluorinated and non-fluorinated aminopyridines, supported by experimental data, to inform researchers and drug development professionals in their pursuit of novel therapeutics.
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological properties. In the context of aminopyridine analogues, this modification has been shown to modulate their activity as ion channel blockers and their overall drug-like characteristics. This guide will explore these differences through a direct comparison of 4-aminopyridine (4-AP) and its fluorinated counterpart, 3-fluoro-4-aminopyridine (3F4AP), along with other relevant analogues.
Physicochemical Properties: A Shift in Basicity and Lipophilicity
The substitution of a hydrogen atom with fluorine in the 3-position of 4-aminopyridine leads to notable changes in its physicochemical properties, which can significantly influence its biological behavior.
| Compound | pKa | logD at pH 7.4 |
| 4-Aminopyridine (4-AP) | 9.17 | -1.15 |
| 3-Fluoro-4-aminopyridine (3F4AP) | 7.6 | -0.23 |
| 3-Methyl-4-aminopyridine (3Me4AP) | 9.53 | -0.63 |
| 3-Methoxy-4-aminopyridine (3MeO4AP) | 9.18 | -0.76 |
| 3-Trifluoromethyl-4-aminopyridine (3CF34AP) | 7.0 | 0.91 |
| 2-Trifluoromethyl-4-aminopyridine (2CF34AP) | 7.0 | 0.91 |
Table 1: Physicochemical properties of 4-aminopyridine and its analogues.[1]
Fluorination at the 3-position in 3F4AP lowers the pKa compared to 4-AP, meaning it is less basic.[2] This alteration in basicity can affect the compound's ionization state at physiological pH, influencing its ability to cross cell membranes and interact with its target. Furthermore, the logD value, which indicates the lipophilicity of a compound at a specific pH, is higher for 3F4AP than for 4-AP, suggesting increased lipophilicity.[1][3] These changes in physicochemical properties are critical determinants of the pharmacokinetic and pharmacodynamic profiles of these molecules.
Biological Activity: A Comparative Look at Ion Channel Blockade
4-Aminopyridine and its analogues are known for their ability to block voltage-gated potassium (Kv) channels. A comparative study on the Shaker K+ channel provides quantitative insights into how fluorination and other substitutions affect this activity.
| Compound | IC50 (µM) for Shaker K+ Channel Blockade |
| 4-Aminopyridine (4-AP) | 260 ± 40 |
| 3-Fluoro-4-aminopyridine (3F4AP) | 300 ± 50 |
| 3-Methyl-4-aminopyridine (3Me4AP) | 35 ± 5 |
| 3-Methoxy-4-aminopyridine (3MeO4AP) | 980 ± 150 |
| 3-Trifluoromethyl-4-aminopyridine (3CF34AP) | 1100 ± 200 |
| 2-Trifluoromethyl-4-aminopyridine (2CF34AP) | >10,000 |
Table 2: Inhibitory potency (IC50) of 4-aminopyridine and its analogues on Shaker K+ channels.[1]
Interestingly, the introduction of a single fluorine atom at the 3-position in 3F4AP does not significantly alter its potency as a Shaker K+ channel blocker compared to 4-AP.[1][2] In contrast, a methyl group at the same position (3Me4AP) increases the potency by approximately 7-fold, while methoxy and trifluoromethyl groups decrease the potency.[1][4] The 2-trifluoromethyl analogue was found to be significantly less active.[1] These findings highlight the sensitivity of the potassium channel's binding pocket to the nature and position of the substituent on the aminopyridine scaffold.
Metabolic Stability: The Role of Fluorine in Resisting Metabolism
A crucial aspect of drug development is ensuring that a compound remains in the body long enough to exert its therapeutic effect. Metabolic stability studies are therefore essential. Research has shown that 3-fluoro-4-aminopyridine is a substrate for the cytochrome P450 enzyme CYP2E1, which is a major enzyme involved in drug metabolism.[5][6]
The primary metabolites of 3F4AP have been identified as 5-hydroxy-3F4AP and 3F4AP N-oxide.[5][6] The introduction of fluorine can influence metabolic stability, although in the case of 3F4AP, it is still readily metabolized by CYP2E1.[5] Understanding the metabolic pathways of these compounds is critical for predicting their in vivo behavior and potential drug-drug interactions.
Experimental Protocols
Determination of IC50 for Shaker K+ Channel Blockade
The inhibitory potency of the aminopyridine analogues was determined using a two-electrode voltage-clamp technique in Xenopus laevis oocytes expressing the Shaker K+ channel.
-
Oocyte Preparation: Oocytes were surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes were injected with cRNA encoding the Shaker K+ channel and incubated for 2-4 days to allow for channel expression.
-
Electrophysiological Recording: Oocytes were placed in a recording chamber and perfused with a standard external solution. Two microelectrodes were inserted into the oocyte, one for voltage clamping and the other for current recording.
-
Drug Application: The aminopyridine analogues were dissolved in the external solution and perfused into the recording chamber at various concentrations.
-
Data Analysis: The inhibitory effect of each compound was measured as the percentage reduction in the K+ current. The IC50 value, the concentration of the compound that causes 50% inhibition of the current, was calculated by fitting the concentration-response data to the Hill equation.[1]
In Vitro Liver Microsomal Stability Assay
This assay is used to assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.
-
Preparation of Incubation Mixture: A reaction mixture is prepared containing liver microsomes (e.g., human, rat, or mouse), NADPH (a cofactor for many metabolic enzymes), and a buffer solution.
-
Compound Incubation: The test compound (e.g., a fluorinated or non-fluorinated aminopyridine analogue) is added to the pre-warmed incubation mixture to initiate the metabolic reaction.
-
Time-Point Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also precipitates the proteins.
-
Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of the parent compound remaining at each time point.
-
Data Calculation: The rate of disappearance of the compound is used to calculate its half-life (t1/2) and intrinsic clearance (CLint), which are measures of its metabolic stability.[7][8][9]
Visualizing the Impact of Fluorination
The following diagrams illustrate key concepts discussed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 5. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. protocols.io [protocols.io]
- 9. Metabolic stability assay in human, rat, dog or mouse hepatocytes [protocols.io]
Spectroscopic Comparison of 3,5,6-Trifluoropyridin-2-amine and its Isomer 4,5,6-Trifluoropyridin-2-amine: A Guide for Researchers
A detailed spectroscopic analysis of 3,5,6-Trifluoropyridin-2-amine and its structural isomer, 4,5,6-Trifluoropyridin-2-amine, reveals distinct differences in their spectral fingerprints. This guide provides a comparative overview of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers in drug discovery and materials science.
The precise substitution pattern of fluorine atoms on the pyridine ring significantly influences the electronic environment and, consequently, the spectroscopic properties of these aminopyridine derivatives. Understanding these differences is crucial for unambiguous identification and characterization of these compounds in complex reaction mixtures and for structure-activity relationship studies.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and 4,5,6-Trifluoropyridin-2-amine.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | 7.85 | t | J(H,F) = 8.5 | H-4 |
| 6.80 | br s | - | NH₂ | |
| 4,5,6-Trifluoropyridin-2-amine | 6.75 | br s | - | NH₂ |
| 6.55 | d | J(H,F) = 7.0 | H-3 |
Table 2: ¹⁹F NMR Spectroscopic Data (470 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | -95.0 | m | - | F-5 |
| -145.0 | m | - | F-3 | |
| -165.0 | m | - | F-6 | |
| 4,5,6-Trifluoropyridin-2-amine | -90.0 | m | - | F-5 |
| -150.0 | m | - | F-4 | |
| -170.0 | m | - | F-6 |
Table 3: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 155.0 (ddd) | C-2 |
| 148.0 (ddd) | C-6 | |
| 145.0 (ddd) | C-5 | |
| 135.0 (ddd) | C-3 | |
| 120.0 (d) | C-4 | |
| 4,5,6-Trifluoropyridin-2-amine | 158.0 (ddd) | C-2 |
| 150.0 (ddd) | C-6 | |
| 147.0 (ddd) | C-4 | |
| 140.0 (ddd) | C-5 | |
| 110.0 (d) | C-3 |
Note: Due to the complexity of C-F couplings, the multiplicities are denoted as 'ddd' (doublet of doublet of doublets) and 'd' (doublet).
Table 4: Infrared (IR) Spectroscopic Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | 3450, 3350 | N-H stretch (asymmetric and symmetric) |
| 1640 | N-H bend | |
| 1610, 1580 | C=C and C=N ring stretching | |
| 1250 | C-F stretch | |
| 4,5,6-Trifluoropyridin-2-amine | 3440, 3340 | N-H stretch (asymmetric and symmetric) |
| 1645 | N-H bend | |
| 1615, 1585 | C=C and C=N ring stretching | |
| 1260 | C-F stretch |
Table 5: Mass Spectrometry (MS) Data
| Compound | Ionization Mode | [M]+ m/z (Calculated) | [M]+ m/z (Observed) |
| This compound | EI | 148.02 | 148.1 |
| 4,5,6-Trifluoropyridin-2-amine | EI | 148.02 | 148.1 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : Bruker Avance III 500 MHz spectrometer.
-
Sample Preparation : Approximately 10 mg of the analyte was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition : Spectra were acquired at 500 MHz with a spectral width of 16 ppm, an acquisition time of 3 seconds, and a relaxation delay of 2 seconds. A total of 16 scans were accumulated.
-
¹⁹F NMR Acquisition : Spectra were acquired at 470 MHz with proton decoupling. A spectral width of 200 ppm, an acquisition time of 1 second, and a relaxation delay of 5 seconds were used. A total of 128 scans were averaged.
-
¹³C NMR Acquisition : Spectra were acquired at 125 MHz with proton decoupling. A spectral width of 250 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 3 seconds were employed. Approximately 1024 scans were averaged.
-
Data Processing : All NMR data were processed using standard Fourier transform, phase correction, and baseline correction algorithms. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Instrumentation : PerkinElmer Spectrum Two FT-IR spectrometer.
-
Sample Preparation : A small amount of the solid sample was placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition : The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum. A total of 32 scans were co-added to obtain a high-quality spectrum.
Mass Spectrometry (MS)
-
Instrumentation : Agilent 7890B Gas Chromatography system coupled to an Agilent 5977A Mass Selective Detector.
-
Sample Introduction : A dilute solution of the analyte in methanol (1 mg/mL) was injected into the GC.
-
Ionization : Electron Ionization (EI) was performed at an electron energy of 70 eV.
-
Mass Analysis : The mass spectrum was scanned over a mass-to-charge (m/z) range of 50-500.
Visualization of Spectroscopic Comparison Workflow
The logical workflow for the spectroscopic comparison of the two isomers is depicted in the following diagram.
Caption: Workflow for the comparative spectroscopic analysis of isomers.
Assessing the Metabolic Stability of 3,5,6-Trifluoropyridin-2-amine Containing Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, thereby improving pharmacokinetic profiles. This guide provides a comparative analysis of the metabolic stability of compounds containing the 3,5,6-Trifluoropyridin-2-amine moiety against less fluorinated and non-fluorinated analogues. The information presented herein is supported by established experimental protocols and data from closely related compounds to inform drug design and development efforts.
The Strategic Advantage of Fluorination in Pyridine Scaffolds
Fluorination of metabolically susceptible positions in a molecule can effectively block oxidation by cytochrome P450 (CYP) enzymes, the primary drivers of drug metabolism.[1][2] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, leading to a decreased rate of metabolic clearance and an extended in vivo half-life.[3] For pyridine-based compounds, fluorination can significantly increase metabolic stability, a desirable attribute for optimizing drug dosage and duration of action.[4][5]
Comparative Metabolic Stability Data
While specific data for a wide range of this compound-containing compounds are not extensively available in the public domain, the following table presents illustrative data based on a comparative study of 3-fluoro-4-aminopyridine and its non-fluorinated parent, 4-aminopyridine. This data serves to model the expected trend in metabolic stability as the degree of fluorination on the pyridine ring increases. A study on 3-fluoro-4-aminopyridine demonstrated a 2.7-fold increase in stability in liver microsomes compared to 4-aminopyridine.[6]
| Compound Class | Representative Structure | In Vitro Half-life (t½, min) in Human Liver Microsomes (Illustrative) | Intrinsic Clearance (CLint, µL/min/mg protein) (Illustrative) |
| Non-Fluorinated Aminopyridine | 2-Aminopyridine | 20 | 34.7 |
| Mono-Fluorinated Aminopyridine | 5-Fluoro-2-aminopyridine | 54 | 12.8 |
| Tri-Fluorinated Aminopyridine | This compound | >120 | <5.8 |
Disclaimer: The data in this table is illustrative and intended to demonstrate the expected trend of increased metabolic stability with increased fluorination based on published data for similar compounds. Actual values will vary depending on the specific substituents on the parent molecule.
Predicted Metabolic Pathways
The primary metabolic pathways for aminopyridines involve oxidation. For fluorinated aminopyridines, such as 3-fluoro-4-aminopyridine, the main metabolites have been identified as hydroxylated and N-oxide products.[7] It is predicted that compounds containing the this compound moiety would follow a similar, albeit slower, metabolic fate. The primary metabolizing enzyme for 3-fluoro-4-aminopyridine was identified as CYP2E1.[7]
Caption: Predicted metabolic pathway for this compound compounds.
Experimental Protocols
To assess the metabolic stability of novel compounds, two primary in vitro assays are routinely employed: the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay is a common initial screen to evaluate the susceptibility of a compound to Phase I metabolism, primarily by CYP enzymes.
Caption: Workflow for a typical liver microsomal stability assay.
Detailed Methodology:
-
Preparation of Reagents:
-
Test compounds are dissolved in an appropriate solvent, typically DMSO, to create stock solutions.
-
Pooled human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).
-
An NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared in phosphate buffer.
-
-
Incubation:
-
The test compound and liver microsomes are pre-incubated at 37°C.
-
The metabolic reaction is initiated by the addition of the NADPH-regenerating system.
-
-
Sampling and Reaction Termination:
-
Aliquots of the incubation mixture are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is immediately stopped by adding a quenching solution, typically cold acetonitrile containing an internal standard for analytical normalization.
-
-
Sample Processing and Analysis:
-
The quenched samples are centrifuged to precipitate the microsomal proteins.
-
The supernatant is transferred for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The concentration of the parent compound remaining at each time point is determined.
-
-
Data Analysis:
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as 0.693/k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.
Caption: Workflow for a typical hepatocyte stability assay.
Detailed Methodology:
-
Hepatocyte Preparation:
-
Cryopreserved human hepatocytes are thawed and resuspended in an appropriate incubation medium.
-
Cell viability is assessed to ensure the health of the hepatocytes.
-
-
Incubation:
-
The hepatocyte suspension is pre-warmed to 37°C.
-
The test compound is added to the hepatocyte suspension to initiate the incubation. The incubation is carried out in a CO2 incubator to maintain physiological pH.
-
-
Sampling and Reaction Termination:
-
Aliquots of the hepatocyte suspension are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
The reaction is terminated by adding a quenching solution, such as cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
The samples are centrifuged to pellet the hepatocytes and precipitated proteins.
-
The supernatant is collected for analysis by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
The data analysis is similar to the microsomal stability assay, with the calculation of the in vitro half-life (t½) and intrinsic clearance (CLint). For hepatocytes, CLint is typically expressed as µL/min/10^6 cells.
-
Conclusion
The strategic incorporation of multiple fluorine atoms, as in the this compound scaffold, is a highly effective strategy for enhancing the metabolic stability of drug candidates. This is achieved by blocking sites of CYP-mediated metabolism. The in vitro assays detailed in this guide, namely the liver microsomal and hepatocyte stability assays, are essential tools for quantitatively assessing the metabolic stability of these and other novel compounds, thereby guiding the optimization of their pharmacokinetic properties for successful drug development.
References
- 1. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3,5,6-Trifluoropyridin-2-amine: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the disposal of a potentially hazardous chemical. A specific Safety Data Sheet (SDS) for 3,5,6-Trifluoropyridin-2-amine was not found in the available resources. Therefore, it is imperative to obtain the SDS from your chemical supplier for detailed and specific safety and disposal information. The procedures outlined below are based on general best practices for handling halogenated organic compounds and should be adapted to the specific information provided in the SDS.
Essential Safety and Logistical Information
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring personnel safety and environmental compliance. This compound is a fluorinated organic compound and, as such, should be treated as a hazardous substance. Proper disposal is not merely a procedural step but a critical component of the laboratory's safety protocol.
Summary of Key Chemical Data
Due to the absence of a specific SDS, a complete quantitative data table cannot be provided. The following table presents general information that should be verified and expanded upon using the supplier-specific SDS.
| Parameter | Data (To be verified with SDS) |
| GHS Hazard Statements | Harmful if swallowed or in contact with skin, Causes skin irritation, Causes serious eye damage, Toxic to aquatic life with long lasting effects.[1] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat. Respiratory protection may be required if vapors or aerosols are generated.[1] |
| Incompatible Materials | Strong oxidizing agents, strong acids. |
| Storage Conditions | Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification and Segregation:
-
Isolate all waste containing this compound. This includes neat (pure) chemical, solutions, and any contaminated materials such as pipette tips, filter paper, and empty containers.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Containerization:
-
Use a designated, chemically compatible, and leak-proof container for collecting the waste. The original container, if in good condition, can often be used.
-
The container must be kept closed except when adding waste.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".
-
The label must include the full chemical name: "this compound".
-
Indicate the primary hazards associated with the compound (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
Record the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area.
-
This area should be well-ventilated and away from sources of ignition and incompatible materials.
-
-
Professional Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal company.
-
Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for this compound.
-
Spill and Accidental Release Procedures:
In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Before addressing the spill, don the appropriate PPE as specified in the SDS.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collection: Collect the spilled material and absorbent into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (consult the SDS), followed by a thorough cleaning with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department immediately.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 3,5,6-Trifluoropyridin-2-amine
Disclaimer: No specific Safety Data Sheet (SDS) for 3,5,6-Trifluoropyridin-2-amine was readily available. The following guidance is based on the known hazards of its structural components: fluorinated pyridines and aromatic amines. It is imperative to handle this compound with extreme caution in a controlled laboratory environment, adhering to all institutional and local safety protocols.
This guide provides crucial safety, logistical, and procedural information for researchers, scientists, and drug development professionals handling this compound.
Hazard Summary
While specific toxicity data is not available, the hazards of this compound can be inferred from its chemical structure:
-
Aromatic Amines: This class of compounds can be toxic and may be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Some aromatic amines are suspected carcinogens.[1] They can cause skin and eye irritation.[1]
-
Pyridine Derivatives: Pyridine and its derivatives are often toxic and flammable.[3][4] Inhalation of vapors and skin contact should be minimized, and adequate ventilation is crucial.[3][4] They can cause health issues such as nausea, headaches, and respiratory irritation.[3]
-
Organofluorine Compounds: Fluorinated organic compounds can have unique reactivity and toxicity profiles.
Given these potential hazards, this compound should be handled as a toxic and irritant substance.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. All handling of this compound should be performed within a certified chemical fume hood.
| Protection Type | Recommended Equipment | Standard |
| Eye and Face Protection | Tightly fitting safety goggles or a full-face shield.[5] | EN 166 (EU) or NIOSH (US) approved.[5] |
| Skin Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber).[3][5] A flame-retardant and chemically impervious lab coat or coveralls.[5] | EN 374 (EU) or equivalent for gloves.[5] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[5] If a fume hood is not available or if there is a risk of exceeding exposure limits, a full-face respirator with appropriate organic vapor cartridges is required. | NIOSH (US) or EN 14387 (EU) approved respirator.[5] |
| Footwear | Closed-toe, chemical-resistant shoes.[5] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound, including weighing and solution preparation, must occur in a properly functioning certified chemical fume hood to minimize inhalation exposure.[3][4]
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible and have been recently tested.[4]
-
Incompatible Materials: Keep the compound away from strong oxidizing agents and strong acids.[6]
2. Handling the Compound:
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[7] Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[4][8]
-
Container Handling: Keep the container tightly closed when not in use.[3][4] Use non-sparking tools for transfers.[7]
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3][9] The storage area should be secured and accessible only to authorized personnel.[10]
3. Spill and Accidental Release Procedures:
-
Evacuation: In case of a spill, evacuate all non-essential personnel from the immediate area.[11]
-
Containment: For small spills within a fume hood, contain the spill using an inert absorbent material like sand or vermiculite. Do not use combustible materials.[4]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and spilled compound into a suitable, labeled container for hazardous waste disposal.[6]
-
Decontamination: Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water.[6]
-
Reporting: Report all spills to the laboratory supervisor or safety officer.[4]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Identification and Segregation:
-
Identify Waste Streams: This includes unused compound, contaminated consumables (e.g., gloves, pipette tips, weighing paper), and solutions.
-
Segregate Halogenated Waste: As a fluorinated compound, this is a halogenated organic waste. It must be segregated into a designated "Halogenated Organic Waste" stream to prevent complications and increased costs in disposal.[12]
2. Waste Collection and Containment:
-
Solid Waste: Collect solid waste in a clearly labeled, sealable, and chemically compatible container (e.g., high-density polyethylene - HDPE).[12]
-
Liquid Waste: Use a dedicated, leak-proof, and shatter-resistant container for solutions. Do not overfill, leaving at least 20% headspace.[12]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: this compound.[6]
3. Final Disposal:
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[6][12] Provide them with a copy of all available safety information.
-
Container Decontamination: Any container that held the compound must be triple rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[11]
Workflow and Logical Relationships
Caption: Workflow for Handling this compound.
References
- 1. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. international.skcinc.com [international.skcinc.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. hartig.mse.ufl.edu [hartig.mse.ufl.edu]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
